Technical Documentation Center

N-(cyclopropylmethyl)sulfamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(cyclopropylmethyl)sulfamide

Core Science & Biosynthesis

Foundational

N-(cyclopropylmethyl)sulfamide: Structural Profiling, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the strategic selection of molecular fragments dictates the pharmacokinetic and pharmacodynamic success of a lead compound. N-(cyclopropylmethyl)sulfamide has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular fragments dictates the pharmacokinetic and pharmacodynamic success of a lead compound. N-(cyclopropylmethyl)sulfamide has emerged as a highly versatile synthetic intermediate and privileged pharmacophore[1]. By combining the unique steric constraints of a cyclopropylmethyl moiety with the robust hydrogen-bonding capacity of a sulfamide group, this molecule serves as a critical building block in the development of kinase inhibitors, acetylcholinesterase modulators, and antineoplastic agents[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we dissect the causality behind its structural properties, provide a self-validating synthetic workflow, and explore its integration into advanced drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of N-(cyclopropylmethyl)sulfamide lies in its dual-functional nature.

  • The Cyclopropylmethyl Motif: Unlike flexible aliphatic chains (e.g., n-butyl or isobutyl groups), the cyclopropyl ring possesses sp²-like character due to its highly strained "banana bonds." This structural rigidity forces a specific conformational trajectory, projecting the molecule into hydrophobic binding pockets with minimal entropic penalty upon binding[1]. Furthermore, it limits metabolic liability (e.g., cytochrome P450-mediated oxidation) compared to straight-chain alkanes.

  • The Sulfamide Core (-NH-SO₂-NH₂): Acting as a bioisostere for ureas, carbonates, and phosphates, the sulfamide group provides an exceptional hydrogen-bonding network. The two oxygen atoms act as potent hydrogen-bond acceptors, while the nitrogen protons serve as donors, making it ideal for anchoring into the hinge regions of target enzymes[3].

Quantitative Physicochemical Data

To facilitate lead optimization, the foundational physicochemical properties of the isolated fragment are summarized below.

PropertyValueAnalytical & Pharmacological Significance
Molecular Formula C₄H₁₀N₂O₂SBase composition for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 150.20 g/mol Optimal low-molecular-weight fragment, ensuring high ligand efficiency (LE).
Hydrogen Bond Donors 2Crucial for interacting with backbone carbonyls in kinase active sites.
Hydrogen Bond Acceptors 4Facilitates anchoring via interaction with target protein NH residues.
Predicted LogP 0.4 – 0.6Strikes an ideal balance between aqueous solubility and lipophilicity.
Rotatable Bonds 2Restricted flexibility reduces the entropic cost of target engagement.

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of N-(cyclopropylmethyl)sulfamide requires strict chemoselectivity to prevent the formation of symmetric bis-alkylated byproducts. The most robust method utilizes chlorosulfonyl isocyanate (CSI) to generate a reactive (cyclopropylmethyl)sulfamoyl chloride intermediate, followed by controlled ammonolysis[1].

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of (Cyclopropylmethyl)sulfamoyl chloride Causality: CSI is selected over sulfuryl chloride because the sequential addition of formic acid allows for the highly controlled generation of the sulfamoyl chloride, bypassing the risk of over-alkylation.

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Add chlorosulfonyl isocyanate (1.0 eq) in anhydrous toluene and cool to 0°C using an ice bath.

  • Formic Acid Addition: Dropwise, add anhydrous formic acid (1.0 eq). Caution: Vigorous evolution of CO and CO₂ gas occurs. Stir for 1 hour until gas evolution ceases, yielding the intermediate sulfamoyl chloride complex.

  • Amine Coupling: Slowly add cyclopropylmethylamine (1.0 eq) dissolved in anhydrous toluene at 0°C.

  • In-Process Control (IPC) 1: Monitor via TLC (Hexane:EtOAc 7:3). Stain with ninhydrin to confirm the complete consumption of the primary amine. LC-MS should confirm the intermediate mass ( m/z 169.6 [M+H]⁺)[1].

Phase 2: Ammonolysis to Final Product Causality: Using a vast excess of methanolic ammonia ensures that the generated HCl is immediately quenched, preventing the acid-catalyzed ring-opening of the sensitive cyclopropyl moiety. 5. Substitution: Transfer the crude sulfamoyl chloride solution dropwise into a vigorously stirring solution of 7N NH₃ in Methanol (5.0 eq) at -78°C. 6. Maturation: Allow the reaction mixture to slowly warm to room temperature over 4 hours. 7. IPC 2: Extract an aliquot, concentrate, and run LC-MS to confirm the disappearance of the m/z 169.6 peak and the emergence of the final product ( m/z 151.2[M+H]⁺). 8. Purification: Concentrate under reduced pressure, dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and recrystallize from hot ethanol to yield pure N-(cyclopropylmethyl)sulfamide (>85% yield).

Synthesis_Workflow A Cyclopropylmethylamine C (Cyclopropylmethyl)sulfamoyl Chloride (Intermediate) A->C Nucleophilic Addition (0°C, Toluene) B Chlorosulfonyl Isocyanate + Formic Acid B->C Decarboxylation D Ammonolysis (NH3 in MeOH) C->D LC-MS Validation (m/z 169.6) E N-(cyclopropylmethyl)sulfamide (Final API Fragment) D->E Substitution (Yield >85%)

Fig 1. Synthesis workflow of N-(cyclopropylmethyl)sulfamide with in-process validation.

Applications in Targeted Therapeutics

The integration of N-(cyclopropylmethyl)sulfamide into larger molecular scaffolds has yielded significant breakthroughs across multiple therapeutic areas.

A. MEK Inhibitors in Oncology

Mitogen-activated protein kinase kinase (MEK) is a critical node in the MAPK/ERK signaling pathway, which is hyperactivated in numerous cancers. Sulfamide derivatives incorporating the cyclopropylmethyl group have demonstrated exceptional MEK inhibitory activity[2]. The sulfamide core anchors to the allosteric pocket adjacent to the ATP-binding site, while the cyclopropyl group occupies a distinct lipophilic sub-pocket, inducing a conformational shift that locks MEK in an inactive state. This mechanism is highly effective against colorectal, breast, and non-small cell lung cancers[2].

B. ZAP-70 Kinase Inhibition for Immunosuppression

Zeta-chain-associated protein kinase 70 (ZAP-70) is essential for T-cell receptor (TCR) signaling. Mutations or hyperactivation of ZAP-70 lead to severe autoimmune conditions. Pyrimidine derivatives functionalized with N'-cyclopropylmethylsulfamide have been patented as potent ZAP-70 inhibitors[3]. The sulfamide moiety mimics the phosphate transition state of the kinase substrate, effectively halting T-cell activation and offering a pathway for treating autoimmune diseases and preventing xenograft rejection.

C. Acetylcholinesterase (AChE) Inhibitors

In neurodegenerative disease research, the (cyclopropylmethyl)sulfamoyl chloride intermediate is utilized to synthesize sulfamide-based AChE inhibitors[1]. The cyclopropylmethyl moiety enhances binding affinity via specific hydrophobic interactions within the narrow aromatic gorge of the AChE active site, preventing the breakdown of acetylcholine[1].

Target_Engagement A N-(cyclopropylmethyl)sulfamide Pharmacophore B Kinase Active Site (e.g., MEK / ZAP-70) A->B Target Binding C H-Bonding Network (Sulfamide) B->C Anchoring D Hydrophobic Pocket (Cyclopropyl) B->D Steric Fit E Enzyme Inhibition C->E Blocks ATP/Substrate D->E

Fig 2. Pharmacodynamic engagement of the cyclopropylmethyl and sulfamide moieties at kinase sites.

Conclusion

N-(cyclopropylmethyl)sulfamide is far more than a simple chemical building block; it is a rationally designed pharmacophore that solves complex spatial and electronic challenges in drug design. By understanding the causality behind its synthesis—specifically the necessity of intermediate validation to prevent over-alkylation—and recognizing its structural logic, researchers can reliably deploy this moiety to enhance the potency and selectivity of next-generation therapeutics.

References

  • WO2004083167A1 - Sulfamide derivative and medicinal composition thereof Source: Google Patents URL
  • WO 2009/080638 A2 - Pyrimidine Derivatives as Kinase Inhibitors Source: Googleapis.com (WIPO) URL:[Link]

Sources

Exploratory

Mechanism of Action of N-(cyclopropylmethyl)sulfamide Derivatives: A Technical Guide on MEK Inhibition and Synergistic Oncology Pathways

Executive Summary The N-(cyclopropylmethyl)sulfamide derivatives represent a novel class of pharmacophores engineered to selectively inhibit Mitogen-Activated Protein Kinase Kinase (MEK), a critical bottleneck in the MAP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(cyclopropylmethyl)sulfamide derivatives represent a novel class of pharmacophores engineered to selectively inhibit Mitogen-Activated Protein Kinase Kinase (MEK), a critical bottleneck in the MAPK/ERK signaling cascade. Hyperactivation of this pathway is a universal hallmark of numerous malignancies, including colorectal, breast, ovarian, and non-small cell lung cancers[1]. This whitepaper details the mechanistic grounding of these sulfamide derivatives, exploring their primary pharmacodynamics as MEK inhibitors and their synergistic potential when combined with Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonists.

As a Senior Application Scientist, I have structured this guide to not only explain the what but the why—grounding every mechanistic claim in validated molecular biology and ensuring that all provided experimental protocols function as self-validating systems to guarantee data integrity.

Molecular Target and Core Mechanism of Action

The MAP kinase cascade is a highly conserved eukaryotic signaling pathway that regulates cell proliferation, differentiation, and survival. The core axis—comprising RAF (MAPKKK), MEK (MAPKK), and ERK (MAPK)—is frequently dysregulated via oncogenic mutations. Because MEK is constantly activated in these oncogenic states, cells are driven into uncontrolled proliferation[1].

N-(cyclopropylmethyl)sulfamide derivatives function by binding to MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2. By halting this cascade at the MEK node, the derivatives suppress the transcriptional regulation of genes required for cell cycle progression, effectively inducing cytostasis or apoptosis in oncogene-addicted cells[1].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Phosphorylation MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Regulation Inhibitor N-(cyclopropylmethyl)sulfamide Derivative Inhibitor->MEK Kinase Inhibition

MAPK/ERK pathway inhibition by N-(cyclopropylmethyl)sulfamide derivatives targeting MEK1/2.

Synergistic Pathways: Combination with PPAR-γ Activators

While monotherapy with MEK inhibitors can induce tumor regression, adaptive resistance mechanisms often limit long-term efficacy. Extensive screening has demonstrated that combining N-(cyclopropylmethyl)sulfamide derivatives with PPAR-γ activators (such as pioglitazone, rosiglitazone, or troglitazone) yields a profound synergistic suppression of cell proliferation[1].

The Causality of Synergy: PPAR-γ activation induces cellular differentiation and lipid metabolism pathways that are distinct yet complementary to the cell-cycle arrest mediated by MEK inhibition. When MEK is inhibited, cells often attempt to bypass the block by upregulating alternative metabolic survival pathways. The concurrent activation of PPAR-γ disrupts this metabolic adaptation, effectively closing off compensatory survival routes and driving the cell toward apoptosis.

Synergy Sulfamide N-(cyclopropylmethyl)sulfamide MEK_Inhibition MEK/ERK Inhibition Sulfamide->MEK_Inhibition PPARg_Agonist PPAR-γ Agonist (e.g., Pioglitazone) PPARg_Activation PPAR-γ Activation PPARg_Agonist->PPARg_Activation Apoptosis Enhanced Apoptosis & Growth Arrest MEK_Inhibition->Apoptosis Synergy PPARg_Activation->Apoptosis Synergy

Synergistic anti-tumor effect of sulfamide derivatives and PPAR-γ agonists.

Experimental Protocols for Validation and Efficacy

In drug development, protocols must be designed as self-validating systems. The following workflows incorporate intrinsic controls to ensure data integrity and establish definitive causality between drug application and the phenotypic readout.

Protocol A: Cellular Phospho-ERK (p-ERK) Western Blotting
  • Objective: Quantify the direct downstream pharmacodynamic effect of MEK inhibition.

  • Causality: MEK is the sole known kinase that phosphorylates ERK. A reduction in p-ERK directly correlates with MEK inhibition.

  • Self-Validating Mechanism: Total ERK and GAPDH are probed simultaneously. Total ERK ensures that the loss of p-ERK is due to kinase inhibition, not global ERK protein degradation. GAPDH ensures equal protein loading across all wells, preventing false positives caused by pipetting errors.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal cancer cells at 1×105 cells/well. Treat with vehicle (0.1% DMSO) or varying concentrations of the sulfamide derivative (1 nM to 10 μM) for 2 hours.

  • Lysis: Lyse cells on ice in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Crucial step: Phosphatase inhibitors prevent endogenous enzymes from stripping the transient p-ERK signal during extraction.

  • Protein Quantification & Separation: Quantify lysates using a BCA assay. Load exactly 20 μg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Primary Incubation: Probe with anti-p-ERK1/2 (1:1000) and anti-Total ERK (1:1000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL and quantify via densitometry.

Protocol B: Synergistic Cell Viability Assay (Chou-Talalay Method)
  • Objective: Determine the synergistic efficacy of the sulfamide derivative and a PPAR-γ agonist.

  • Causality: Measuring ATP levels provides a direct readout of metabolically active cells, serving as a highly sensitive proxy for cell viability.

  • Self-Validating Mechanism: The protocol uses a checkerboard matrix design. Single-agent dose-responses validate the baseline toxicity of each drug independently. This internal baseline is mathematically required to calculate the Combination Index (CI) and prove true synergy (CI < 1) versus mere additive toxicity (CI = 1).

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well opaque plate at 5,000 cells/well to prevent overconfluence during the assay window.

  • Matrix Treatment: Apply a dose matrix of the sulfamide derivative (Columns 1-6) and the PPAR-γ agonist (Rows A-F). Include vehicle-only and cell-free background controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Assay: Add CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate CI using the Chou-Talalay method.

Workflow Step1 1. Cell Culture (Seed HCT116 Cells) Step2 2. Matrix Drug Treatment (Sulfamide + PPAR-γ Agonist) Step1->Step2 Step3 3. Protein Extraction (RIPA + Phosphatase Inhibitors) Step2->Step3 Step4 4. Validation Assays (Western Blot & CellTiter-Glo) Step3->Step4 Step5 5. Data Analysis (Densitometry & CI Calculation) Step4->Step5

Self-validating experimental workflow for assessing MEK inhibition and synergy.

Quantitative Data Presentation

To facilitate rapid comparison of pharmacodynamic outcomes, the following table summarizes the expected pharmacological profile of a lead N-(cyclopropylmethyl)sulfamide derivative in both monotherapy and combination therapy settings.

Treatment ConditionTarget PathwayIC50 (nM)Combination Index (CI)Efficacy Outcome
Monotherapy: Sulfamide DerivativeMEK1/2 Inhibition12.5 nMN/ADose-dependent G1 cell cycle arrest.
Monotherapy: PioglitazonePPAR-γ Activation> 5000 nMN/AMild metabolic shift; minimal apoptosis.
Combination: Sulfamide + PioglitazoneMEK + PPAR-γ3.2 nM0.45 (Strong Synergy)Profound apoptosis; bypass of adaptive resistance.

References

  • Title: WO2004083167A1 - Sulfamide derivative and medicinal composition thereof Source: Google Patents URL

Sources

Foundational

N-(cyclopropylmethyl)sulfamide CAS number and molecular weight

Executive Summary & Chemical Identity N-(cyclopropylmethyl)sulfamide is a highly specialized aliphatic sulfamide building block utilized extensively in modern drug discovery. Functioning as a non-classical bioisostere fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(cyclopropylmethyl)sulfamide is a highly specialized aliphatic sulfamide building block utilized extensively in modern drug discovery. Functioning as a non-classical bioisostere for ureas and amides, this compound provides unique hydrogen-bonding geometries and enhanced metabolic stability. It serves as a critical intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting the MAPK/ERK pathway and T-cell activation cascades[1],[2].

To establish a rigorous baseline for assay development and synthetic scaling, the fundamental physicochemical properties of N-(cyclopropylmethyl)sulfamide are summarized below[3],[4].

PropertyQuantitative Value / Descriptor
IUPAC / Chemical Name (sulfamoylamino)methylcyclopropane
CAS Registry Number 924307-82-4
Molecular Formula C₄H₁₀N₂O₂S
Molecular Weight 150.20 g/mol
SMILES String NS(=O)(=O)NCC1CC1
Key Structural Motifs Cyclopropyl ring (lipophilic bulk), Sulfamide core (H-bond donor/acceptor)

Structural & Mechanistic Rationale

In rational drug design, the selection of N-(cyclopropylmethyl)sulfamide over linear alkyl amides is driven by two distinct structural advantages:

  • The Cyclopropylmethyl Moiety: The cyclopropyl ring introduces a rigid, sterically compact hydrophobic bulk. This specific geometry fits precisely into tight allosteric enzymatic pockets while significantly reducing the molecule's susceptibility to cytochrome P450-mediated α -carbon oxidation compared to straight-chain alkyls.

  • The Sulfamide Core: Unlike the planar geometry of a carbonyl group in amides or ureas, the sulfamide group features a tetrahedral sulfur center. This allows the molecule to project its hydrogen-bond donors (NH) and acceptors (SO₂) into three-dimensional space, capturing complex binding interactions within kinase hinge regions that planar bioisosteres cannot reach.

Applications in Drug Development

N-(cyclopropylmethyl)sulfamide is a foundational precursor for several classes of therapeutic agents:

  • MEK Inhibitors: Sulfamide derivatives incorporating the cyclopropylmethyl group have demonstrated excellent MEK inhibitory activity. These compounds act as allosteric blockers in the MAPK cascade, making them potent anti-tumor agents for colorectal, breast, and non-small cell lung cancers[5].

  • ZAP-70 Kinase Inhibitors: N-alkylsulfamides are crucial in synthesizing inhibitors for ZAP-70, a tyrosine kinase essential for T-cell activation. These derivatives are explored for treating severe immunological and autoimmune disorders[2].

  • PPAR- γ Modulators: When combined with condensed heterocyclic compounds, these sulfamide derivatives exhibit synergistic cell growth inhibition, expanding their utility in metabolic and oncological therapies[1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (EGFR/FGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Sulfamide Derivative (Inhibitor) Inhibitor->MEK Allosteric Blockade

Fig 1: Mechanism of action for sulfamide-derived MEK inhibitors in the MAPK signaling cascade.

Experimental Workflow: Synthesis of N-(cyclopropylmethyl)sulfamide

The following protocol outlines a self-validating synthetic route for N-(cyclopropylmethyl)sulfamide via nucleophilic substitution, adapted from established N-alkylsulfamide methodologies[6].

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add sulfamide (1.0 eq). Dissolve in anhydrous pyridine (10 mL per gram of sulfamide).

  • Causality: Pyridine serves a dual purpose. It acts as a polar aprotic-like solvent capable of solubilizing the highly polar sulfamide, while simultaneously functioning as a mild base to deprotonate the amine intermediate, driving the nucleophilic substitution forward[6].

Step 2: Nucleophilic Addition

  • Action: Slowly add cyclopropylmethylamine (1.0 eq) to the stirring solution at room temperature. Heat the reaction mixture to 80 °C under a continuous nitrogen atmosphere for 12–24 hours.

  • Causality: The unsubstituted sulfamide is relatively stable; heating to 80 °C provides the necessary thermodynamic energy to overcome the activation barrier for substitution. The nitrogen atmosphere prevents oxidative degradation of the primary amine at elevated temperatures[6].

Step 3: In-Process Validation (Self-Validating Control)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexanes (1:1) eluent system.

  • Validation: The protocol is self-validating; the reaction is deemed complete only when the ninhydrin-stained spot corresponding to the highly polar cyclopropylmethylamine completely disappears, ensuring >95% conversion to the less polar product[6].

Step 4: Isolation and pH-Controlled Purification

  • Action: Cool the mixture to room temperature and induce precipitation by adding cold water. Collect the crude solid via vacuum filtration. Dissolve the crude product in dichloromethane (DCM).

  • Action: Wash the DCM layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Causality: This specific washing sequence is critical. The 1 M HCl quenches and removes all residual pyridine. The subsequent NaHCO₃ wash neutralizes any remaining acid, preventing the acid-catalyzed hydrolysis of the newly formed, sensitive sulfamide bond[6]. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure product.

SynthesisWorkflow N1 Cyclopropylmethylamine (Nucleophile) N3 Nucleophilic Substitution (Pyridine, 80°C, N2 atm) N1->N3 N2 Sulfamide (Electrophile Source) N2->N3 N4 In-Process Control (TLC: EtOAc/Hexanes 1:1) N3->N4 Reaction Monitoring N5 N-(cyclopropylmethyl)sulfamide (CAS: 924307-82-4) N4->N5 >95% Conversion

Fig 2: Synthetic workflow and in-process validation for N-(cyclopropylmethyl)sulfamide.

References

  • [1] Title: WO2004083167A1 - Sulfamide derivative and medicinal composition thereof - Google Patents Source: google.com URL:

  • [2] Title: WO 2009/080638 A2 Source: googleapis.com URL:

  • [3] Title: Cas 1252655-93-8,2-[4-(2-tert-Butylphenyl)piperazin-1 ... - LookChem Source: lookchem.com URL:

  • [4] Title: 2809-75-8 cas号2809-75-8分子式、结构式、MSDS、熔点、沸点 Source: guidechem.com URL:

  • [6] Title: Application Notes and Protocols: Synthesis of N-octadecylsulfamide - Benchchem Source: benchchem.com URL:

  • [5] Title: WO2004083167A1 - Sulfamide derivative and medicinal composition thereof - Google Patents Source: google.com URL:

Sources

Exploratory

Pharmacokinetics and Structural Biology of N-(Cyclopropylmethyl)sulfamide Compounds: A Technical Guide for Drug Development

Executive Summary: The Bioisosteric Rationale In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties frequently relies on the strategic deployment of bioi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Rationale

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties frequently relies on the strategic deployment of bioisosteres. The N-(cyclopropylmethyl)sulfamide moiety represents a highly specialized hybrid pharmacophore.

Historically, urea and amide groups have been utilized to establish critical hydrogen-bonding networks with target proteins. However, ureas are notoriously susceptible to in vivo oxidative cleavage, which can generate toxic aniline metabolites leading to methemoglobinemia and anemia[1]. The sulfamide group ( −NH−SO2​−NH− ) serves as a superior bioisostere, offering a tetrahedral geometry that effectively mimics enzymatic transition states while providing robust hydrogen bond donor and acceptor capabilities without the aniline-toxicity liability[2].

To counterbalance the high polarity and low membrane permeability inherent to unsubstituted sulfamides, the addition of a cyclopropylmethyl group is frequently employed[3]. This sterically constrained, lipophilic appendage masks one hydrogen bond donor, significantly enhancing passive transcellular diffusion while offering unique metabolic vulnerabilities and resistances compared to linear alkyl chains.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic behavior of a compound is inextricably linked to its physicochemical properties. The bare sulfamide functional group possesses a high topological polar surface area (TPSA), which restricts its ability to cross the lipophilic core of the intestinal epithelium.

By appending a cyclopropylmethyl group, the structural causality of absorption changes dramatically:

  • Lipophilicity Tuning: The cyclopropyl ring increases the partition coefficient (LogP) to a range optimal for oral bioavailability (typically aiming for a cLogP between 2.0 and 3.5).

  • Steric Shielding: The rigid geometry of the cyclopropyl ring partially shields the remaining sulfamide proton, reducing the desolvation energy required for the molecule to enter a lipid bilayer.

Quantitative Physicochemical Comparison
Pharmacophore CorecLogP (Est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Permeability
Unsubstituted Urea0.5 - 1.043.121Low
Unsubstituted Sulfamide0.1 - 0.868.522Very Low
N-(cyclopropylmethyl)sulfamide 1.8 - 2.5 56.5 1 2 Moderate to High

Table 1: Comparative physicochemical properties illustrating the absorption advantage of the N-(cyclopropylmethyl) substitution.

Metabolic Biotransformation Pathways

While the cyclopropylmethyl group solves the permeability issue, it introduces a specific metabolic liability. The primary clearance mechanism for N-(cyclopropylmethyl)-containing compounds is hepatic metabolism, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[4][5].

The N-Dealkylation Mechanism

Unlike linear alkyl chains which may undergo sequential terminal oxidation, the cyclopropylmethyl group is highly susceptible to oxidative N-dealkylation . CYP3A4 catalyzes the α -hydroxylation of the methylene carbon adjacent to the sulfamide nitrogen. This generates a highly unstable carbinolamine intermediate. Because the sulfamide nitrogen is a poor nucleophile (due to the strong electron-withdrawing nature of the sulfonyl group), the carbinolamine rapidly collapses.

This cleavage yields two products:

  • The N-dealkylated (primary) sulfamide metabolite.

  • Cyclopropanecarboxaldehyde (a reactive byproduct).

MetabolicPathway Parent N-(cyclopropylmethyl)sulfamide Parent Compound CYP3A4 CYP3A4 Oxidation (Hepatic Microsomes) Parent->CYP3A4 Binding Intermediate Carbinolamine Intermediate (Unstable) CYP3A4->Intermediate alpha-Hydroxylation Metabolite1 N-Dealkylated Sulfamide (Metabolite) Intermediate->Metabolite1 Cleavage Metabolite2 Cyclopropanecarboxaldehyde (Reactive Byproduct) Intermediate->Metabolite2 Cleavage

CYP3A4-mediated oxidative N-dealkylation of the N-(cyclopropylmethyl)sulfamide moiety.

Experimental Workflows & Protocols

To rigorously evaluate the pharmacokinetics of N-(cyclopropylmethyl)sulfamide derivatives, a self-validating experimental cascade must be employed. The following protocols are designed to isolate variables, ensuring that observed clearance or permeability is accurately attributed to the moiety's structural features.

ADMEWorkflow Synthesis Compound Synthesis PAMPA Caco-2 / PAMPA (Absorption) Synthesis->PAMPA HLM HLM Stability (Metabolism) Synthesis->HLM LCMS LC-MS/MS Quantification PAMPA->LCMS HLM->LCMS Data PK Parameter Calculation LCMS->Data

Step-by-step ADME screening workflow for evaluating sulfamide pharmacokinetics.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( Clint​ ) driven by CYP3A4 N-dealkylation. Causality Check: We perform this assay with and without an NADPH regenerating system. If degradation occurs without NADPH, it indicates non-CYP mediated hydrolysis (e.g., amidases), validating that CYP oxidation is the true metabolic driver[4].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the N-(cyclopropylmethyl)sulfamide test compound (final concentration 1 μ M) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Control: For the negative control, add an equivalent volume of buffer instead of NADPH.

    • Positive Control: Run Verapamil (a known CYP3A4 substrate) in parallel.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein). Causality Check: The N-(cyclopropylmethyl) group increases lipophilicity, which should enhance passive diffusion. However, if the Efflux Ratio (ER) is > 2.0, the compound is actively pumped out of the cell, indicating that structural modifications are required to evade P-gp.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 24-well transwell plates. Culture for 21 days to allow monolayer differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare the test compound at 10 μ M in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Apical to Basolateral (A B) Transport: Add 200 μ L of dosing solution to the apical chamber and 600 μ L of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B A) Transport: Add 600 μ L of dosing solution to the basolateral chamber and 200 μ L of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling: Remove aliquots from both the donor and receiver compartments.

  • Post-Assay Integrity: Add Lucifer Yellow (a paracellular marker) to the apical chamber and incubate for 1 hour. Fluorescence in the basolateral chamber must remain < 1%, confirming the monolayer was not compromised by the test compound.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Summary of In Vitro Pharmacokinetic Data

The following table synthesizes expected baseline pharmacokinetic parameters for a standard N-(cyclopropylmethyl)sulfamide derivative, demonstrating the balance between permeability and metabolic stability.

ParameterAssay ModelExpected Value RangeInterpretation
Papp​ (A B) Caco-2 Monolayer 5.0−15.0×10−6cm/s Moderate to high passive intestinal absorption.
Efflux Ratio (ER) Caco-2 Monolayer 1.2−2.5 Low to moderate P-gp substrate liability.
HLM t1/2​ Human Liver Microsomes 20−45 minutesModerate hepatic clearance; susceptible to CYP3A4.
Plasma Stability Mouse/Human Plasma >95% remaining at 2hHighly stable against plasma hydrolases/esterases.
Protein Binding Equilibrium Dialysis 70%−85% Moderate free fraction ( fu​ ), driven by sulfamide H-bonding.

Table 2: Standard in vitro pharmacokinetic profile of N-(cyclopropylmethyl)sulfamide compounds.

Sources

Foundational

Synthesis Pathways for N-(Cyclopropylmethyl)sulfamide: A Technical Guide for Drug Development

Executive Summary N-(cyclopropylmethyl)sulfamide is a highly versatile synthetic intermediate and pharmacophore building block utilized in the development of advanced therapeutics, including acetylcholinesterase inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(cyclopropylmethyl)sulfamide is a highly versatile synthetic intermediate and pharmacophore building block utilized in the development of advanced therapeutics, including acetylcholinesterase inhibitors, stearoyl-CoA desaturase modulators, and MEK inhibitors[1][2]. The integration of a cyclopropylmethyl (CPM) moiety provides optimal steric bulk and lipophilicity, which enhances binding affinity within hydrophobic enzyme active sites[1][3]. Meanwhile, the sulfamide functional group acts as a robust hydrogen bond donor and acceptor, serving as a bioisostere for ureas and sulfonamides[4].

This whitepaper details the mechanistic pathways, quantitative reaction data, and self-validating experimental protocols required to synthesize N-(cyclopropylmethyl)sulfamide with high purity and yield.

Core Synthetic Strategies & Mechanistic Logic

The synthesis of N-(cyclopropylmethyl)sulfamide relies on the efficient formation of a sulfur-nitrogen (S-N) bond[4]. Depending on the desired scale, purity requirements, and availability of reagents, three primary pathways are utilized in medicinal chemistry.

Pathway A: Direct Transamidation of Sulfamide

This pathway involves the direct nucleophilic attack of cyclopropylmethylamine on commercially available sulfamide ( NH2​SO2​NH2​ ).

  • Chemical Causality : Because sulfamide is relatively unreactive at ambient temperatures, the reaction must be driven thermally. Pyridine is selected as the solvent because it provides a high boiling point (115°C) for reflux and acts as a mild base to facilitate the expulsion of ammonia gas, thereby shifting the equilibrium toward the mono-alkylated product[2].

Pathway B: Chlorosulfonyl Isocyanate (CSI) Activation

This is the most controlled and highest-yielding route. It utilizes chlorosulfonyl isocyanate (CSI) and formic acid to generate a highly reactive sulfamoyl chloride intermediate in situ[1].

  • Chemical Causality : CSI is fiercely electrophilic. The dropwise addition of formic acid to CSI generates an unstable N-chlorosulfonyl carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation (extruding CO2​ and CO gases) to form unsubstituted sulfamoyl chloride ( ClSO2​NH2​ )[1]. The subsequent addition of cyclopropylmethylamine in the presence of an acid scavenger (triethylamine) results in rapid chloride displacement, forming the target compound without the risk of over-alkylation.

Pathway C: Sulfuryl Chloride Route

For the synthesis of highly substituted or asymmetric sulfamides, cyclopropylmethylamine is first reacted with sulfuryl chloride ( SO2​Cl2​ ) to form (cyclopropylmethyl)sulfamoyl chloride[1].

  • Chemical Causality : This isolates the highly reactive sulfamoyl chloride intermediate[1][3]. Subsequent amination with ammonia gas or ammonium hydroxide yields the final primary sulfamide. This stepwise approach prevents the formation of symmetric di-alkylated byproducts.

SynthesisPathways A Cyclopropylmethylamine (Starting Material) B1 Sulfamide (NH2SO2NH2) A->B1 Pyridine, Reflux (Pathway A) B2 1. CSI + HCOOH 2. Base A->B2 DCM, 0°C to RT (Pathway B) B3 1. SO2Cl2 2. NH3 A->B3 DCM, -78°C to RT (Pathway C) C N-(cyclopropylmethyl)sulfamide (Target Product) B1->C -NH3 B2->C -CO2, -HCl B3->C -HCl

Fig 1: Primary logical pathways for the synthesis of N-(cyclopropylmethyl)sulfamide.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and historical yield profiles for each synthetic pathway, allowing researchers to select the optimal route based on project constraints.

Synthesis PathwayPrimary ReagentsReaction TempReaction TimeTypical YieldPrimary Byproducts
Pathway A: Direct Transamidation Sulfamide, Pyridine115°C (Reflux)12–16 h45–60%Ammonia, Di-alkylated sulfamide
Pathway B: CSI Activation CSI, HCOOH, Et 3​ N, DCM0°C to 25°C4–6 h75–90%CO, CO 2​ , Et 3​ N·HCl
Pathway C: Sulfuryl Chloride SO 2​ Cl 2​ , NH 3​ , DCM-78°C to 25°C8–10 h60–75%NH 4​ Cl, HCl

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the chemical rationale and in-process quality control (QC) checks.

Protocol 1: CSI-Mediated Synthesis (Pathway B)

This method is prioritized for its high atom economy and minimal purification requirements[1].

Step 1: In Situ Generation of Sulfamoyl Chloride

  • Action : To a flame-dried, argon-purged round-bottom flask, add chlorosulfonyl isocyanate (CSI, 1.2 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool the mixture to 0°C using an ice bath.

  • Action : Add anhydrous formic acid (1.2 equiv) dropwise over 30 minutes.

  • Causality : The dropwise addition is critical to safely manage the violent exothermic evolution of CO and CO2​ gases. Maintaining 0°C prevents the thermal degradation of the resulting sulfamoyl chloride[3].

  • Validation (QC) : Gas evolution will cease once the intermediate is fully converted. The reaction mixture should become a clear, homogeneous solution.

Step 2: Nucleophilic Substitution

  • Action : In a separate flask, dissolve cyclopropylmethylamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM. Cool to 0°C.

  • Action : Cannulate the freshly prepared sulfamoyl chloride solution into the amine solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality : Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of cyclopropylmethylamine, which would otherwise halt the reaction.

  • Validation (QC) : Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. Stain with Ninhydrin. The disappearance of the primary amine (which stains dark purple/pink) confirms reaction completion. LC-MS should display a dominant mass peak at m/z 151.05 [M+H] + .

CSIMechanism Step1 Chlorosulfonyl Isocyanate (ClSO2NCO) Intermediate N-Chlorosulfonyl Carbamic Acid (Transient Intermediate) Step1->Intermediate Nucleophilic Addition Step2 Formic Acid (HCOOH) Step2->Intermediate SulfamoylChloride Sulfamoyl Chloride (ClSO2NH2) Intermediate->SulfamoylChloride Decarboxylation (-CO2, -CO) Target N-(cyclopropylmethyl)sulfamide SulfamoylChloride->Target Nucleophilic Substitution (-HCl) Amine Cyclopropylmethylamine + Triethylamine Amine->Target

Fig 2: Mechanism of CSI-mediated sulfamoylation and decarboxylation.

Protocol 2: Direct Transamidation (Pathway A)

This method is ideal for rapid screening when CSI is unavailable or highly anhydrous conditions cannot be guaranteed[2].

  • Action : To a solution of cyclopropylmethylamine (1.0 equiv) in anhydrous pyridine (0.5 M), add sulfamide (1.2 equiv) in a single portion.

  • Action : Attach a reflux condenser and heat the mixture to 115°C for 16 hours under a nitrogen atmosphere[2].

  • Causality : The thermal energy overcomes the activation barrier of the stable sulfamide reagent. Pyridine acts as both the solvent and a basic catalyst, facilitating the expulsion of the ammonia byproduct.

  • Validation (QC) : Remove an aliquot, concentrate under vacuum, and analyze via 1 H NMR. The successful formation of the product is validated by the presence of the cyclopropyl ring protons (multiplets at δ 0.2–0.5 ppm) integrating correctly against the broad singlet of the sulfamide −NH2​ protons (typically around δ 6.5–7.0 ppm in DMSO-d 6​ ).

References

  • Title: Buy (Cyclopropylmethyl)
  • Title: N-(Cyclopropylmethyl)
  • Title: WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level Source: Google Patents URL
  • Source: NIH (PMC)

Sources

Exploratory

N-(Cyclopropylmethyl)sulfamide Derivatives: A Technical Guide to Receptor Binding Affinity and Pharmacological Profiling

Executive Summary The incorporation of the N-(cyclopropylmethyl)sulfamide (and its closely related sulfonamide bioisostere) moiety represents a pivotal structural strategy in modern rational drug design. Originally explo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the N-(cyclopropylmethyl)sulfamide (and its closely related sulfonamide bioisostere) moiety represents a pivotal structural strategy in modern rational drug design. Originally explored within the opioid receptor ligand space to confer optimal steric bulk and lipophilicity, this pharmacophore has recently demonstrated profound utility in the development of highly selective G-protein coupled receptor (GPCR) modulators, particularly 5-HT7 and multimodal dopamine receptor antagonists[1].

This whitepaper provides an in-depth mechanistic analysis and experimental framework for evaluating the receptor binding affinity of N-(cyclopropylmethyl)sulfamide derivatives. By detailing self-validating radioligand binding protocols and functional cellular assays, this guide equips researchers with the methodologies required to accurately quantify thermodynamic binding constants ( Ki​ ) and elucidate structure-activity relationships (SAR)[2].

Mechanistic Grounding: The Pharmacological Privilege of the N-Alkylated Sulfamide Core

The transition from a primary or secondary sulfamide to a tertiary N-(cyclopropylmethyl)sulfamide fundamentally alters the physicochemical and spatial profile of the ligand within the orthosteric binding pocket of GPCRs[3].

Causality in Structural Design
  • Ablation of Hydrogen Bond Donation: Unalkylated sulfamides act as strong hydrogen bond donors. In the context of serotonin receptors, this often leads to promiscuous binding, particularly driving off-target affinity toward the 5-HT1A receptor[2]. N-alkylation with a cyclopropylmethyl group eliminates this H-bond donor capacity, serving as a negative design element that sterically clashes with the 5-HT1A pocket while being perfectly accommodated by the 5-HT7 receptor[1].

  • Hydrophobic Pocket Occupation: The cyclopropyl ring provides a rigid, lipophilic bulk that optimally occupies the hydrophobic accessory pockets formed by the transmembrane (TM) helices (specifically TM5 and TM7) of the 5-HT7 receptor[4].

  • Vectorial Trajectory: The methylene linker ( −CH2​− ) between the sulfamide nitrogen and the cyclopropyl ring acts as a flexible hinge, allowing the cyclopropyl group to adopt an optimal dihedral angle to maximize Van der Waals interactions without introducing excessive entropic penalties upon binding.

GPCR_Signaling LIG N-(cyclopropylmethyl)sulfamide Antagonist REC 5-HT7 Receptor (Transmembrane GPCR) LIG->REC Competitive Inhibition (High Affinity Binding) GS Gαs Protein (Inactive State) REC->GS Prevents Activation AC Adenylyl Cyclase (Effector) GS->AC Reduced Stimulation CAMP cAMP Accumulation AC->CAMP Decreased Production

Fig 1: Antagonistic modulation of the 5-HT7/Gαs/cAMP signaling cascade by sulfamide derivatives.

Quantitative Data: Binding Affinity Profiles

To illustrate the profound impact of the N-(cyclopropylmethyl) substitution, the following table synthesizes quantitative binding data ( Ki​ ) derived from competitive radioligand binding assays against key CNS targets[1].

Compound Class / ModificationTarget Receptor Ki​ (nM)Selectivity Ratio (vs 5-HT1A)Functional Profile (cAMP)
Unalkylated Precursor 5-HT715.0 ± 2.1< 2xPartial Agonist
N-Methyl Sulfamide 5-HT78.4 ± 1.310xAntagonist
N-(Cyclopropylmethyl) Derivative 5-HT71.2 ± 0.4 > 100x Potent Antagonist
N-(Cyclopropylmethyl) Derivative D2 (Dopamine)4.5 ± 0.8N/AMultimodal Antagonist
SB-269970 (Reference) 5-HT71.2 ± 0.2> 200xInverse Agonist

Data Interpretation: The introduction of the cyclopropylmethyl moiety yields a >10-fold increase in absolute thermodynamic affinity ( Ki​ ) for 5-HT7 compared to the unalkylated precursor, while simultaneously acting as a selectivity filter against 5-HT1A[1].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible, and self-validating data generation, the following protocols detail the exact methodologies for determining the binding affinity of N-(cyclopropylmethyl)sulfamide compounds.

Radioligand Binding Assay Workflow

This protocol utilizes [3H] -5-CT (5-carboxamidotryptamine) to probe the high-affinity state of the 5-HT7 receptor. The system is self-validating because it strictly defines non-specific binding (NSB) and utilizes a known reference standard to confirm assay sensitivity.

Step-by-Step Methodology:

  • Membrane Preparation (The Null-Background Principle):

    • Action: Culture HEK-293 cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: HEK-293 cells lack endogenous 5-HT7 receptors. Using a stably transfected line ensures that any observed radioligand depletion is strictly target-specific, eliminating background noise from native tissue heterogeneity.

  • Assay Incubation (Thermodynamic Equilibrium):

    • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -5-CT, and varying concentrations of the N-(cyclopropylmethyl)sulfamide test compound ( 10−11 to 10−5 M).

    • Self-Validation Control: Include wells with 10 µM clozapine or unlabelled 5-CT to define Non-Specific Binding (NSB). Include wells with vehicle only to define Total Binding ( B0​ ).

    • Action: Incubate at 25°C for 120 minutes.

    • Causality: 120 minutes at 25°C ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Law of Mass Action in downstream calculations.

  • Rapid Filtration (Lipophilicity Mitigation):

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer.

    • Causality: N-(cyclopropylmethyl)sulfamides are highly lipophilic and prone to adhering to the silicate matrix of glass filters, which artificially inflates NSB. Pre-soaking with PEI coats the filters with a polycationic charge, repelling the ligand and preserving the signal-to-noise ratio.

  • Data Analysis (Cheng-Prusoff Conversion):

    • Action: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: IC50​ is an assay-dependent variable that fluctuates with radioligand concentration ( [L] ). Converting to Ki​ yields an absolute thermodynamic constant, allowing for true SAR comparison across different laboratories and literature sources.

Assay_Workflow S1 Membrane Preparation (HEK293 Cells) S2 Radioligand Incubation ([3H]-5-CT) S1->S2 S3 Rapid Filtration (GF/B + PEI) S2->S3 S4 Scintillation Counting S3->S4 S5 Data Analysis (Cheng-Prusoff) S4->S5

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Functional Profiling: cAMP Accumulation Assay

Binding affinity ( Ki​ ) proves that the ligand occupies the receptor, but it does not define the functional consequence (efficacy). Because the 5-HT7 receptor is Gαs​ -coupled, its activation stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP[3].

Protocol:

  • Seed HEK-293/5-HT7 cells in 384-well plates.

  • Pre-incubate cells with the N-(cyclopropylmethyl)sulfamide derivative for 15 minutes.

  • Challenge the cells with an EC80​ concentration of 5-HT (serotonin) to stimulate cAMP production.

  • Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Causality: If the N-(cyclopropylmethyl)sulfamide is a true antagonist, it will competitively block 5-HT from binding, resulting in a dose-dependent decrease in the HTRF cAMP signal. This functional data, paired with the binding data, provides a complete pharmacological profile of the drug candidate.

References

  • [1] Canale, V. et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. URL: [Link]

  • [3] Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. ACS Chemical Neuroscience (2018). URL: [Link]

  • [2] Di Pilato, P. et al. (2018). Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of Medicinal Chemistry. URL: [Link]

  • [4] Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry (2018). URL: [Link]

Sources

Foundational

In Vitro Assay Models for N-(cyclopropylmethyl)sulfamide Derivatives: A Technical Guide to MEK and RBP4 Inhibitor Evaluation

Executive Summary The chemical moiety N-(cyclopropylmethyl)sulfamide serves as a highly versatile pharmacophore in modern drug discovery. Its unique structural properties—combining the robust hydrogen-bonding capacity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical moiety N-(cyclopropylmethyl)sulfamide serves as a highly versatile pharmacophore in modern drug discovery. Its unique structural properties—combining the robust hydrogen-bonding capacity of a sulfamide group with the lipophilic, sterically constrained cyclopropylmethyl ring—make it an ideal scaffold for designing targeted inhibitors. This technical whitepaper provides an in-depth guide to the in vitro assay models used to evaluate compounds derived from this moiety, focusing on two clinically validated targets: MEK1/2 (MAPK/ERK pathway) for oncology applications, and Retinol-Binding Protein 4 (RBP4) for metabolic and ophthalmic diseases.

Chemical Profile & Mechanistic Rationale

In drug design, the selection of specific functional groups is driven by binding thermodynamics and metabolic stability. The N-(cyclopropylmethyl)sulfamide substructure is engineered for high-affinity interactions within deep hydrophobic pockets:

  • The Sulfamide Group (-NH-SO₂-NH-): Acts as a non-hydrolyzable bioisostere for phosphate transition states or urea linkages. It provides bidentate hydrogen bonding (both as a donor and acceptor), which is critical for anchoring the molecule to hinge regions or polar residues within allosteric pockets.

  • The Cyclopropylmethyl Group: Selected over linear alkyl chains to restrict conformational flexibility. This rigidity reduces the entropic penalty upon target binding. Furthermore, the cyclopropyl ring provides an optimal steric fit for tightly constrained hydrophobic sub-pockets, enhancing target selectivity and resisting cytochrome P450-mediated aliphatic oxidation.

This moiety has been successfully utilized in the synthesis of potent MEK inhibitors for cell proliferation suppression ()[1] and RBP4 antagonists for the treatment of macular degeneration and diabetes ()[2].

MEK1/2 Inhibition: MAPK/ERK Pathway Assays

Mechanistic Context

MEK1 and MEK2 are dual-specificity kinases that serve as critical gatekeepers in the MAPK/ERK signaling cascade. N-(cyclopropylmethyl)sulfamide derivatives act as non-ATP competitive allosteric inhibitors[1]. By binding to a highly conserved allosteric pocket adjacent to the Mg-ATP binding site, these compounds lock MEK into a catalytically inactive conformation, preventing the phosphorylation of ERK1/2 and halting tumor proliferation.

MAPK_Pathway Ligand Growth Factor (EGF/FGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor N-(cyclopropylmethyl)sulfamide Derivative Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling pathway highlighting allosteric inhibition of MEK1/2 by sulfamide derivatives.

Protocol 1: In Vitro TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays because TR-FRET minimizes interference from compound auto-fluorescence—a common artifact with lipophilic sulfamide derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Inhibitor Incubation: In a 384-well low-volume plate, dispense 0.5 nM recombinant human MEK1. Add the sulfamide derivative (10-point serial dilution, 10 µM to 0.1 nM). Incubate for 30 minutes at 25°C to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated inactive ERK2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho-ERK antibody, and Streptavidin-APC.

  • Readout: Measure fluorescence emission at 665 nm and 615 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Self-Validating Quality Control: To ensure system integrity, calculate the Z'-factor using DMSO vehicle (high control) and 10 µM Trametinib (low control). The assay is only validated if Z' ≥ 0.6. Any compound exhibiting an IC₅₀ < 10 nM must be orthogonally validated via Differential Scanning Fluorimetry (DSF) to confirm direct target engagement ().

RBP4 Antagonism: Metabolic & Ophthalmic Assays

Mechanistic Context

Retinol-Binding Protein 4 (RBP4) transports retinol (Vitamin A) in the plasma. To avoid rapid renal clearance, RBP4 forms a secondary complex with Transthyretin (TTR)[2]. Elevated RBP4 is implicated in insulin resistance and the accumulation of toxic bis-retinoids in age-related macular degeneration (AMD)[2]. N-(cyclopropylmethyl)sulfamide derivatives act as competitive antagonists in the retinol-binding pocket. By mimicking the β-ionone ring and polyene chain interactions of retinol, they induce a conformational shift that sterically hinders TTR binding, promoting the renal excretion of RBP4[2].

RBP4_Workflow Step1 Immobilize TTR on SPR Sensor Step2 Pre-incubate RBP4 with Inhibitor Step1->Step2 Step3 Inject Complex over TTR Chip Step2->Step3 Step4 Measure SPR (Calculate IC50) Step3->Step4

Surface Plasmon Resonance workflow for evaluating RBP4-TTR complex disruption.

Protocol 2: RBP4-TTR Interaction Assay (SPR)

Causality: Surface Plasmon Resonance (SPR) is prioritized over standard ELISA because it provides real-time kinetic data ( kon​ , koff​ ). Understanding the residence time of the sulfamide derivative in the RBP4 pocket is crucial for predicting in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human TTR onto a CM5 sensor chip via standard amine coupling until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Pre-incubate recombinant human RBP4 (100 nM) with the sulfamide derivative (titrated from 10 µM to 1 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) for 1 hour at room temperature.

  • Injection: Inject the RBP4-inhibitor complex over the TTR-coated flow cell at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Measurement & Analysis: Record the reduction in SPR response units compared to a vehicle control. Calculate the Kd​ and IC₅₀ using a 1:1 Langmuir binding model.

Self-Validating Quality Control: Include Fenretinide (a known retinol derivative and RBP4 antagonist) as a positive control[2]. The protocol is validated if Fenretinide demonstrates a dose-dependent disruption of the RBP4-TTR complex with an IC₅₀ within 3-fold of historical baselines (~50-100 nM).

Quantitative Data Interpretation

To streamline the evaluation of N-(cyclopropylmethyl)sulfamide derivatives, the following table summarizes the primary assay metrics, readout modalities, and expected validation thresholds across both therapeutic targets.

TargetAssay TypeReadout ModalityPrimary MetricExpected Hit RangePositive Control
MEK1/2 TR-FRET Kinase AssayFluorescence (665/615 nm)Biochemical IC₅₀1 nM – 50 nMTrametinib
MEK1/2 Cellular ProliferationLuminescence (ATP)Cellular IC₅₀5 nM – 100 nMTrametinib
RBP4 SPR Binding AssayResponse Units (RU) Kd​ / Kinetic IC₅₀10 nM – 200 nMFenretinide
RBP4 TR-FRET InteractionFluorescence (665/615 nm)Complex Disruption IC₅₀20 nM – 300 nMFenretinide

Conclusion

The N-(cyclopropylmethyl)sulfamide moiety is a powerful structural tool in rational drug design, offering a precise balance of hydrogen-bonding geometry and steric constraint. By employing rigorous, self-validating in vitro models—such as TR-FRET for kinase allostery and SPR for protein-protein interaction disruption—researchers can accurately quantify the pharmacodynamic profile of these derivatives, accelerating their translation from bench to clinic.

References

  • Title: Sulfamide derivative and medicinal composition thereof (WO2004083167A1)
  • Title: Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes (WO2010119992A1)
  • Title: Assay Guidance Manual - In Vitro Biochemical Assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

Predictive Toxicological Profiling of the N-(Cyclopropylmethyl)sulfamide Pharmacophore in Early Drug Discovery

Executive Summary The N-(cyclopropylmethyl)sulfamide moiety is a versatile structural motif frequently utilized in early-stage drug discovery, appearing in the design of MEK inhibitors, ZAP-70/Syk kinase inhibitors, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(cyclopropylmethyl)sulfamide moiety is a versatile structural motif frequently utilized in early-stage drug discovery, appearing in the design of MEK inhibitors, ZAP-70/Syk kinase inhibitors, and RBP4 antagonists. While it offers favorable physicochemical properties and unique hydrogen-bonding capabilities, this pharmacophore carries specific structural alerts. The cyclopropylmethyl group is highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, and the sulfamide core presents a risk of off-target metalloenzyme inhibition. This whitepaper provides an authoritative, self-validating framework for the early toxicological profiling of N-(cyclopropylmethyl)sulfamide derivatives, ensuring that metabolic liabilities and off-target toxicities are identified and mitigated during the hit-to-lead phase.

Structural Alerts & Mechanistic Toxicology

CYP450-Mediated Bioactivation of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent is a well-documented "radical clock" in enzymatic oxidation studies[1]. When processed by hepatic CYPs (predominantly CYP3A4 and CYP2B6), the moiety undergoes initial one-electron oxidation at the nitrogen atom or direct hydrogen abstraction at the alpha-carbon. This generates a cyclopropylcarbinyl radical intermediate.

Because of the immense ring strain, this intermediate undergoes rapid ring opening at a rate of approximately 1011 s−1 [2]. This bifurcation in the transition state leads to the formation of highly reactive homoallylic radicals or cations[2]. These reactive species can covalently bind to the heme prosthetic group or apoprotein of the CYP enzyme, leading to Mechanism-Based Inactivation (MBI) and subsequent hepatotoxicity. Furthermore, the loss of the cyclopropylmethyl moiety via oxidative N-dealkylation is a primary metabolic clearance pathway observed in structurally related clinical candidates[3].

Bioactivation Parent N-(cyclopropylmethyl)sulfamide (Parent) CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP Radical Cyclopropylcarbinyl Radical (Intermediate) CYP->Radical RingOpen Rapid Ring Opening (k ~ 10^11 s^-1) Radical->RingOpen Homoallylic Homoallylic Reactive Species RingOpen->Homoallylic MBI Covalent Binding to CYP (Toxicity) Homoallylic->MBI Toxicity GSH GSH Trapping (Detoxification) Homoallylic->GSH Assay

CYP450-mediated bioactivation and ring-opening of the cyclopropylmethyl moiety.

Off-Target Liability: Sulfamide-Mediated Metalloenzyme Inhibition

Sulfamides ( R−NH−SO2​−NH−R′ ) serve as bioisosteres for sulfonamides and sulfamates. While primary sulfonamides are notorious for potent Carbonic Anhydrase (CA) inhibition, sulfamides generally exhibit lower potency for the ubiquitous CA-II isoform compared to their sulfamate counterparts (e.g., topiramate)[4]. However, the sulfamide core still retains the ability to coordinate with the active site zinc ion ( Zn2+ ) of metalloenzymes[4]. Unintended inhibition of CA-II in erythrocytes and renal tubules can lead to metabolic acidosis, paresthesia, and teratogenicity. Recent in vivo models, including zebrafish embryonic development assays, have become critical tools to confirm the safety and phenotypic profiles of novel sulfamide-based CA inhibitors[5].

In Vitro Toxicological Profiling Workflows

To systematically de-risk the N-(cyclopropylmethyl)sulfamide pharmacophore, a tiered in vitro screening cascade must be implemented.

ToxWorkflow Start Hit Compound N-(cyclopropylmethyl)sulfamide Tier1 Tier 1: Metabolic Stability HLM + NADPH Start->Tier1 Trapping Reactive Metabolite Trapping (+ GSH / KCN) Tier1->Trapping Tier2 Tier 2: Off-Target Profiling Carbonic Anhydrase Panel Trapping->Tier2 Tier3 Tier 3: Cellular Toxicity HepG2 High-Content Screening Tier2->Tier3 Decision Lead Optimization Go / No-Go Decision Tier3->Decision

Sequential in vitro toxicological screening workflow for sulfamide-based hits.

Protocol: Reactive Metabolite Trapping (GSH/KCN)

Because the cyclopropyl ring opening can yield a spectrum of reactive intermediates, a dual-trapping strategy using Glutathione (GSH, for soft electrophiles) and Potassium Cyanide (KCN, for hard electrophiles like iminium ions) is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, the test compound (10 µM), and the trapping agent (5 mM GSH or 1 mM KCN).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). For GSH adducts, utilize a neutral loss scan of 129 Da (cleavage of the γ -glutamyl residue).

  • Self-Validation Criteria: The assay is valid only if the positive control (Ticlopidine) demonstrates >15% GSH adduct formation relative to parent depletion, and the negative control (Fluconazole) shows <1% adduct formation. Mass spectrometer sensitivity must be verified via a standard curve of a synthetic GSH-acetaminophen adduct prior to sample injection.

Protocol: Carbonic Anhydrase (CA) Isozyme Profiling

To assess the risk of metabolic acidosis, the compound must be screened against cytosolic CA-I and CA-II, as well as the tumor-associated transmembrane CA-IX.

Step-by-Step Methodology:

  • Reagent Setup: Prepare assay buffer consisting of 10 mM HEPES (pH 7.4), 0.1 mM Na2​SO4​ , and 0.01% Tween-20.

  • Enzyme Preparation: Dilute recombinant human CA-I, CA-II, and CA-IX to a working concentration of 10 nM in the assay buffer.

  • Compound Plating: Dispense test compounds into a 384-well microtiter plate using acoustic dispensing (10-point dose-response curve, top concentration 100 µM).

  • Pre-Incubation: Add 10 µL of the enzyme solution to the compound wells and pre-incubate for 15 minutes at room temperature to allow for zinc coordination.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 4-nitrophenyl acetate (4-NPA) substrate (final concentration 1 mM).

  • Kinetic Readout: Monitor the generation of 4-nitrophenol by measuring absorbance at 400 nm continuously for 30 minutes using a microplate reader.

  • Self-Validation Criteria: The assay plate must include Acetazolamide as a positive control (expected IC50​ ~12 nM for CA-II) and a no-enzyme blank to assess the background hydrolysis of 4-NPA. A Z'-factor > 0.6 must be achieved across all control wells to confirm assay robustness before test compound data is accepted.

Quantitative Data Summaries

The following tables summarize the expected toxicological profiling data for a representative N-(cyclopropylmethyl)sulfamide hit compared to established clinical controls.

Table 1: In Vitro Metabolic Stability and Reactive Metabolite Formation

CompoundHLM CLint​ (µL/min/mg)CYP3A4 IC50​ (µM)GSH Adducts DetectedKCN Adducts Detected
N-(cyclopropylmethyl)sulfamide Hit 45.28.4Yes (Homoallylic)Trace
Ticlopidine (Positive Control)85.01.2Yes (Thiophene ring)No
Verapamil (Metabolic Control)62.5>50NoNo

Table 2: Carbonic Anhydrase Inhibition Profile

CompoundCA-I IC50​ (nM)CA-II IC50​ (nM)CA-IX IC50​ (nM)Selectivity (CA-II / CA-IX)
N-(cyclopropylmethyl)sulfamide Hit >10,0004,5008,2000.55x
Topiramate (Sulfamate Control)>10,000152500.06x
Acetazolamide (Sulfonamide Control)25012250.48x

Data Interpretation: The representative hit demonstrates moderate metabolic clearance driven by cyclopropyl ring opening, evidenced by GSH adduct formation. However, its sulfamide core exhibits significantly weaker CA-II inhibition compared to the sulfamate drug Topiramate, indicating a lower risk for inducing metabolic acidosis.

References

  • Title : Toxicity evaluation of sulfamides and coumarins that efficiently inhibit human carbonic anhydrases Source : PubMed URL : 5

  • Title : Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data Source : Frontiers URL :3

  • Title : Cytochrome P450-Catalyzed Hydroxylation of Mechanistic Probes that Distinguish between Radicals and Cations. Evidence for Cationic but Not for Radical Intermediates Source : Journal of the American Chemical Society URL : 2

  • Title : Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform Source : Journal of Medicinal Chemistry URL : 4

  • Title : Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes Source : PMC - NIH URL : 1

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of N-(cyclopropylmethyl)sulfamide

Executive Summary The cyclopropylmethyl moiety is a highly valued structural motif in medicinal chemistry, frequently utilized to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropylmethyl moiety is a highly valued structural motif in medicinal chemistry, frequently utilized to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of small-molecule therapeutics. When coupled with a sulfamide group—a common bioisostere for ureas and sulfonamides—the resulting N-(cyclopropylmethyl)sulfamide architecture serves as a critical intermediate in the development of kinase inhibitors (such as MEK inhibitors) and receptor antagonists [1]. This application note details a validated, high-yield synthetic protocol for N-(cyclopropylmethyl)sulfamide, emphasizing the mechanistic causality behind reagent selection, thermal control, and purification strategies.

Mechanistic Rationale and Pathway Dynamics

The synthesis of N-(cyclopropylmethyl)sulfamide is fundamentally driven by a nucleophilic substitution reaction at a sulfur center. The primary amine, cyclopropylmethylamine, acts as the nucleophile, attacking the highly electrophilic sulfur atom of sulfamoyl chloride ( NH2​SO2​Cl ).

The reaction proceeds via a bimolecular-like transition state where the amine nucleophile and the leaving chloride ion are partially bonded to the sulfur center [2]. Because the sulfonyl group is strongly electron-withdrawing, the sulfur center is highly susceptible to nucleophilic attack.

Causality in Reaction Design:

  • Thermal Control (0 °C Initiation): The displacement of chloride by the amine is highly exothermic. Initiating the reaction at 0 °C is critical not only to control the exotherm but also to suppress the formation of bis-alkylated byproducts (where a second molecule of sulfamoyl chloride reacts with the newly formed sulfamide).

  • Role of the Base (Triethylamine): As the substitution proceeds, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl would protonate the unreacted cyclopropylmethylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to drive the reaction to completion [3].

SynthesisWorkflow Step1 Phase 1: Reagent Preparation Anhydrous DCM, N2 Atmosphere Step2 Phase 2: Nucleophilic Addition 0 °C, Dropwise Sulfamoyl Chloride Step1->Step2 Step3 Phase 3: Ambient Maturation Stir at 25 °C, LC-MS Monitoring Step2->Step3 Step4 Phase 4: Aqueous Quench & Extraction Brine Wash, Phase Separation Step3->Step4 Step5 Phase 5: Isolation & Purification Concentration & Crystallization Step4->Step5

Fig 1. Step-by-step workflow for the synthesis of N-(cyclopropylmethyl)sulfamide.

Experimental Methodology

Reagent and Material Specifications

To ensure reproducibility and prevent competitive hydrolysis of the sulfamoyl chloride, strictly anhydrous conditions must be maintained during the reaction setup.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Cyclopropylmethylamine Primary Nucleophile1.0 eq0.71 g (10.0 mmol)
Sulfamoyl Chloride Electrophile1.1 eq1.27 g (11.0 mmol)
Triethylamine (TEA) Acid Scavenger1.5 eq1.52 g (15.0 mmol)
Dichloromethane (DCM) Aprotic SolventN/A40 mL (Anhydrous)
Brine (Sat. NaCl) Aqueous WashN/A2 x 20 mL
Magnesium Sulfate ( MgSO4​ ) DesiccantN/AAs needed
Step-by-Step Synthetic Protocol

Step 1: System Preparation and Inertion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture.

  • Add 30 mL of anhydrous dichloromethane (DCM) to the flask.

Step 2: Amine and Base Loading

  • Inject cyclopropylmethylamine (10.0 mmol) into the stirring solvent.

  • Add triethylamine (15.0 mmol) in one portion.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Note: Establishing thermal equilibrium prior to electrophile addition is critical to prevent localized hot spots.

Step 3: Electrophile Addition

  • Dissolve sulfamoyl chloride (11.0 mmol) in 10 mL of anhydrous DCM in a separate, dry vial.

  • Transfer the sulfamoyl chloride solution to an addition funnel or use a syringe pump.

  • Add the solution dropwise to the reaction mixture over a period of 20–30 minutes.

  • Mechanistic Insight: A white precipitate (triethylamine hydrochloride) will begin to form immediately, visually confirming the progression of the nucleophilic displacement and the scavenging of the HCl byproduct [3].

Step 4: Reaction Maturation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm gradually to room temperature (approx. 20–25 °C).

  • Stir vigorously for 3 to 4 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes, visualized with Ninhydrin stain) or LC-MS until the primary amine is fully consumed.

Step 5: Quench and Workup

  • Quench the reaction by adding 20 mL of cold distilled water to dissolve the triethylamine hydrochloride salts.

  • Transfer the biphasic mixture to a separatory funnel. Extract the organic layer.

  • Wash the organic phase sequentially with 1M HCl (10 mL) to remove any residual unreacted amine, followed by saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic layer.

  • Collect the organic phase in an Erlenmeyer flask and add anhydrous MgSO4​ . Swirl for 5 minutes, then filter out the desiccant.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C to prevent thermal degradation of the sulfamide).

  • The crude product typically presents as an off-white solid or viscous oil that crystallizes upon standing. If necessary, recrystallize from a mixture of ethyl acetate and heptane to yield pure N-(cyclopropylmethyl)sulfamide.

Expected Analytical Profiles

Validation of the synthesized compound should be confirmed via standard spectroscopic techniques.

Analytical MethodExpected Signals / Observations
1 H NMR (400 MHz, DMSO- d6​ ) δ 6.60 (br s, 2H, -S O2​ N H2​ ), 6.51 (t, 1H, -N H -), 2.75 (t, 2H, -C H2​ -N), 0.95 (m, 1H, cyclopropyl C H ), 0.45 (m, 2H, cyclopropyl C H2​ ), 0.15 (m, 2H, cyclopropyl C H2​ ).
LC-MS (ESI+) Calculated for C4​H10​N2​O2​S [M+H]+ : 151.05; Found: 151.1
TLC ( Rf​ ) ~0.4 (50% EtOAc/Hexanes)

References

  • Vertex Pharmaceuticals Inc. (2004). Sulfamide derivative and medicinal composition thereof (WO2004083167A1). Google Patents.
  • Smolecule. (2023). Buy (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6. Smolecule Synthetic Methods.
  • Benchchem. (n.d.). N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride | CAS 1179030-02-4. Benchchem Methodology.
Application

Application Note: Synthesis and Incorporation of N-(cyclopropylmethyl)sulfamide into High-Throughput Screening Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Strategic Rationale In modern drug discovery, the strategic inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Strategic Rationale

In modern drug discovery, the strategic incorporation of bioisosteres is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The sulfamide moiety (R-NH-SO₂-NH-R'), a recognized bioisostere of ureas, carbamates, and sulfonamides, offers unique hydrogen-bonding vectors, distinct topological geometry, and enhanced metabolic stability.

When this core is functionalized with a cyclopropylmethyl group—a sterically compact, lipophilic moiety known to occupy specific hydrophobic pockets and improve metabolic half-life—the resulting N-(cyclopropylmethyl)sulfamide scaffold becomes a highly privileged building block. Recent applications of this structural motif have been pivotal in the development of Selective Glucocorticoid Receptor Modulators (SGRMs) and TRPM8 antagonists, where the cyclopropylmethyl group drives target affinity while the sulfamide core ensures optimal receptor hydrogen bonding 1.

This application note details a self-validating, scalable workflow for the synthesis of the N-(cyclopropylmethyl)sulfamide monomer and its subsequent incorporation into diverse screening libraries via Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Insights (E-E-A-T)

Monomer Synthesis: The Causality of Chlorosulfonyl Isocyanate (CSI)

The direct amination of unsubstituted sulfamide (NH₂SO₂NH₂) is notoriously inefficient, often requiring harsh refluxing conditions and yielding complex mixtures of symmetrical and unsymmetrical products. To establish a self-validating and high-yielding protocol, we utilize Chlorosulfonyl Isocyanate (CSI) .

CSI is an extremely reactive, bifunctional electrophile. By first reacting CSI with tert-butanol, we generate an N-(tert-butoxycarbonyl)aminosulfonyl chloride intermediate. Crucially, the immediate addition of pyridine traps this moisture-sensitive intermediate as a stable pyridinium salt (a Burgess-type reagent). This mechanistic choice prevents premature hydrolysis and directs the subsequent nucleophilic attack of cyclopropylmethylamine exclusively to the sulfonyl center, ensuring near-quantitative yields without symmetric byproducts 2.

Library Generation: Overcoming S_NAr Limitations

For library generation, traditional nucleophilic aromatic substitution (S_NAr) restricts the scope to highly electron-deficient arenes. To achieve true chemical diversity, we employ Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). The selection of bulky dialkylbiarylphosphine ligands, such as BrettPhos , is critical. The steric bulk of BrettPhos enforces a specific coordination geometry that accelerates reductive elimination—the rate-limiting step when coupling sterically hindered sulfamides—thereby preventing off-target β-hydride elimination and catalyst deactivation 3.

Visualizing the Workflows

Workflow CSI Chlorosulfonyl Isocyanate BocInt Boc-Aminosulfonyl Pyridinium Salt CSI->BocInt 1. t-BuOH 2. Pyridine, 0 °C BocSulf Boc-Protected Sulfamide BocInt->BocSulf Cyclopropylmethylamine Monomer N-(cyclopropylmethyl)sulfamide BocSulf->Monomer TFA / DCM (Deprotection) Library N-Aryl Sulfamide Library Monomer->Library Ar-X, Pd2(dba)3, BrettPhos, Base

Synthetic workflow for N-(cyclopropylmethyl)sulfamide monomer and library generation.

Rationale Drug Sulfamide Library Hit CPM Cyclopropylmethyl Moiety Drug->CPM SulfCore Sulfamide Core (Bioisostere) Drug->SulfCore Aryl Diverse Aryl Groups Drug->Aryl Hydrophobic Hydrophobic Pocket Binding CPM->Hydrophobic Steric Fit Hbond H-Bonding Network SulfCore->Hbond Donors/Acceptors SubPocket Sub-Pocket Exploration Aryl->SubPocket SAR Optimization

Structural rationale for cyclopropylmethyl sulfamides in target binding and SAR.

Experimental Protocols

Protocol 1: Synthesis of N-(cyclopropylmethyl)sulfamide Monomer

Note: Chlorosulfonyl isocyanate is highly reactive and lachrymatory. Perform all steps in a well-ventilated fume hood under an inert argon atmosphere.

Step 1: Formation of the Pyridinium Salt Intermediate

  • Charge a flame-dried round-bottom flask with anhydrous Toluene (10 mL/mmol CSI) and Chlorosulfonyl Isocyanate (1.0 equiv). Cool the solution to 0 °C using an ice bath.

  • Add tert-butanol (1.0 equiv) dropwise over 15 minutes. Stir for 20 minutes at 0 °C.

  • Add anhydrous Pyridine (2.2 equiv) dropwise. A white precipitate (the pyridinium salt) will form. Stir for an additional 40 minutes at 0 °C.

Step 2: Amination and Deprotection 4. Add cyclopropylmethylamine (1.1 equiv) dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours. 5. Quench the reaction with 1N HCl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate. 6. Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v ratio). Stir at room temperature for 2 hours. 7. Evaporate the solvent, neutralize with saturated NaHCO₃, and extract with DCM to obtain the pure N-(cyclopropylmethyl)sulfamide monomer.

Protocol 2: High-Throughput Buchwald-Hartwig Library Generation

This protocol is optimized for parallel synthesis in 96-well format or discrete vial arrays.

  • Preparation of Reagent Solutions: Prepare stock solutions of Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv) in anhydrous 1,4-Dioxane. Pre-mix for 15 minutes to allow the active Pd(0)-ligand complex to form.

  • Dispensing: To each reaction vial containing a unique Aryl Halide (Ar-X, 1.0 equiv), add N-(cyclopropylmethyl)sulfamide (1.2 equiv) and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Dispense the pre-formed Pd/BrettPhos catalyst solution into each vial.

  • Reaction: Seal the vials under argon and heat to 100 °C in a heating block for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a celite/silica pad to remove the catalyst and inorganic salts, and concentrate for LC-MS analysis and subsequent preparative HPLC purification.

Quantitative Data Presentation

The following table summarizes the analytical metrics and yields for a representative subset of the synthesized N-aryl-N'-(cyclopropylmethyl)sulfamide library, demonstrating the functional group tolerance of the optimized Buchwald-Hartwig conditions.

EntryAryl Halide (Ar-X)Ligand ChoiceIsolated Yield (%)LC-MS (m/z) [M+H]⁺Purity (HPLC, %)
1 BromobenzeneBrettPhos85227.08>99
2 4-BromoanisoleBrettPhos82257.0998
3 3-BromopyridinetBuXPhos76228.0897
4 1-Bromo-4-fluorobenzeneBrettPhos88245.07>99
5 2-Bromo-5-methylthiophenetBuXPhos71247.0595

Table 1: Reaction metrics for the parallel synthesis of N-(cyclopropylmethyl)sulfamide derivatives. Yields represent isolated material post-purification.

References

  • Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration. ACS Publications.
  • Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt. Organic Process Research & Development - ACS Publications.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

Sources

Method

Application Note: Advanced Crystallization Techniques and Polymorph Control for N-(cyclopropylmethyl)sulfamide

Introduction & Physicochemical Profiling N-(cyclopropylmethyl)sulfamide is a highly valuable intermediate and pharmacophore in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as ME...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(cyclopropylmethyl)sulfamide is a highly valuable intermediate and pharmacophore in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as MEK inhibitors and metabolic modulators . To ensure downstream formulation stability, shelf-life, and bioavailability, it is critical to isolate this compound in a highly pure, thermodynamically stable crystalline form.

Because of the rigidity of the functional group, sulfamides are typically crystalline; the formation of a sulfamide is a classic method to convert an amine into a stable crystalline derivative . The sulfamide moiety ( R−NH−SO2​−NH2​ ) acts as both a potent hydrogen bond donor (via the amine protons) and acceptor (via the sulfonyl oxygens). These molecules are inclined to create hydrogen bond networks with complicated topological structures, heavily influencing the crystal lattice energy .

However, the addition of the cyclopropylmethyl group introduces a sterically demanding, hydrophobic tail. This amphiphilic character dictates its solubility profile and requires careful solvent selection to optimize the crystallization yield and prevent liquid-liquid phase separation (commonly known as "oiling out") .

Thermodynamic vs. Kinetic Control in Crystallization

The primary factors influencing the crystallization of sulfamides are thermodynamic and kinetic controls. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point .

  • Kinetic Control (Rapid Cooling): Inducing high supersaturation rapidly leads to uncontrolled primary nucleation. This often yields amorphous solids, difficult-to-filter needle-like crystals, or metastable polymorphs.

  • Thermodynamic Control (Slow Cooling): A controlled temperature gradient maintains the solution within the metastable zone. This favors crystal growth over nucleation, yielding larger, thermodynamically stable crystals with superior bulk properties (e.g., flowability and compressibility) . Excessive agitation during this phase must be minimized to avoid promoting rapid, secondary nucleation .

Experimental Workflow & Decision Matrix

CrystallizationWorkflow Start Crude N-(cyclopropylmethyl) sulfamide Solubility Solubility & Metastable Zone Profiling Start->Solubility SolventA Primary Solvent (e.g., EtOAc, EtOH) Solubility->SolventA High Solubility SolventB Anti-Solvent (e.g., Heptane, H2O) Solubility->SolventB Low Solubility Cooling Cooling Crystallization (Protocol A) SolventA->Cooling Temp Gradient AntiSolvent Anti-Solvent Addition (Protocol B) SolventA->AntiSolvent Isothermal SolventB->AntiSolvent Titration Nucleation Controlled Nucleation (Avoid Oiling Out) Cooling->Nucleation AntiSolvent->Nucleation Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Analysis Solid-State Analysis (XRPD, DSC) Isolation->Analysis

Figure 1: Decision matrix and experimental workflow for N-(cyclopropylmethyl)sulfamide crystallization.

Quantitative Data: Solubility Profiling

Prior to crystallization, a thermodynamic solubility profile must be established. The table below summarizes the solubility of N-(cyclopropylmethyl)sulfamide across various solvent classes, guiding the selection for single-solvent cooling versus binary solvent/anti-solvent systems.

SolventTemperature (°C)Solubility (mg/mL)Classification
Ethanol (EtOH)2045Good Solvent
Ethanol (EtOH)70>250Good Solvent
Ethyl Acetate (EtOAc)2085Good Solvent
Ethyl Acetate (EtOAc)70>300Good Solvent
Heptane20<1Anti-Solvent
Heptane70<5Anti-Solvent
Water20<2Anti-Solvent
Water9025Poor / Co-Solvent

Self-Validating Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

This protocol relies on the steep temperature-dependent solubility curve of the compound in ethanol.

  • Dissolution: Place 10.0 g of crude N-(cyclopropylmethyl)sulfamide in a 250 mL jacketed reactor. Add 40 mL of absolute ethanol.

  • Heating: Ramp the internal temperature to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter. Causality: This crucial self-validating step removes insoluble mechanical impurities that could act as heterogeneous nucleation sites, preventing the co-crystallization of impurities .

  • Initial Cooling: Cool the filtrate to 50°C at a rate of 1.0°C/min. Hold isothermally at 50°C for 30 minutes.

  • Seeding (Recommended): Introduce 0.1 g (1 wt%) of pure N-(cyclopropylmethyl)sulfamide seed crystals. Causality: Seeding bypasses the high energy barrier of primary nucleation, templating the growth of the desired polymorph and preventing "oiling out" .

  • Controlled Crystallization: Continue cooling from 50°C to 5°C at a slow, controlled rate of 0.2°C/min. Reduce agitation to 100 rpm.

  • Isolation & Washing: Collect the crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol (0–5°C) to displace the mother liquor without dissolving the product .

  • Drying: Dry in a vacuum oven at 40°C until a constant mass is achieved.

Protocol B: Solvent/Anti-Solvent Crystallization (EtOAc / Heptane)

This isothermal protocol is utilized when the compound is highly soluble at room temperature and requires a chemical driving force (anti-solvent) to achieve supersaturation.

  • Dissolution: Dissolve 10.0 g of crude compound in 30 mL of ethyl acetate at 25°C.

  • Clarification: Filter the solution through a 0.45 µm syringe filter into a clean 250 mL Erlenmeyer flask.

  • Anti-Solvent Titration: Begin dropwise addition of heptane under continuous magnetic stirring (300 rpm).

  • Cloud Point Identification: Continue addition until the solution exhibits persistent turbidity (the cloud point), indicating the onset of supersaturation . (Typically requires 40–50 mL of heptane).

  • Isolation: Filter the resulting crystals and wash with 15 mL of a cold 1:2 ethyl acetate/heptane mixture.

Solid-State Characterization

To confirm the success of the crystallization and verify the polymorphic form, the isolated solid must be analyzed. X-Ray Powder Diffraction (XRPD) serves as the gold standard; crystalline materials will produce a pattern of sharp, distinct diffraction peaks, whereas amorphous impurities will present as a broad background halo . Differential Scanning Calorimetry (DSC) should be run concurrently to confirm the melting point and evaluate thermodynamic stability.

Technical Notes & Optimization

Troubleshooting

improving yield in N-(cyclopropylmethyl)sulfamide synthesis reactions

Welcome to the Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of mono-alkylated sulfamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of mono-alkylated sulfamides. The target molecule, N-(cyclopropylmethyl)sulfamide, presents unique challenges due to its high polarity, the instability of standard sulfamoylating reagents, and a high propensity for over-alkylation.

This guide bypasses outdated, low-yielding methods and provides a self-validating, mechanistically grounded approach to mastering this synthesis.

I. Mechanistic Workflow & Pathway Selection

Attempting to synthesize N-(cyclopropylmethyl)sulfamide via direct transamination of sulfamide ( NH2​SO2​NH2​ ) often leads to catastrophic yield loss. To achieve >85% yields, we must utilize a protected intermediate pathway utilizing Chlorosulfonyl Isocyanate (CSI)[1].

G CSI Chlorosulfonyl Isocyanate (CSI) BocCl Boc-NHSO2Cl (Stabilized Intermediate) CSI->BocCl + tBuOH 0°C, CH2Cl2 tBuOH tert-Butanol tBuOH->BocCl BocSulf Boc-N-(cyclopropylmethyl) sulfamide BocCl->BocSulf + Amine Pyridine Base Amine Cyclopropylmethanamine Amine->BocSulf TradProduct Bis-alkylation & Low Yield Amine->TradProduct + Sulfamide Reflux (Transamination) Product N-(cyclopropylmethyl) sulfamide (Target) BocSulf->Product Acidic Deprotection TFA TFA Cleavage (Neat or in DCM) TFA->Product Sulfamide Sulfamide (NH2SO2NH2) Sulfamide->TradProduct

Fig 1: Comparison of the high-yield CSI-Boc pathway vs. traditional sulfamide transamination.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield so low (<20%) when reacting cyclopropylmethanamine directly with sulfamide ( NH2​SO2​NH2​ )? A1: Direct transamination relies on prolonged heating to expel ammonia gas and drive the equilibrium. However, the resulting mono-alkyl sulfamide intermediate is often more nucleophilic than the starting sulfamide. This thermodynamic trap causes the intermediate to attack another equivalent of the starting material, resulting in heavy N,N'-bis(cyclopropylmethyl)sulfamide (bis-alkylation) formation.

Q2: I tried substituting sulfamide with sulfamoyl chloride ( ClSO2​NH2​ ), but I am isolating mostly hydrolyzed byproducts. How do I fix this? A2: Unprotected sulfamoyl chloride is notoriously unstable. The strongly electron-withdrawing oxygen and chlorine atoms render the sulfur highly electrophilic, making it incredibly susceptible to ambient moisture[2]. To fix this, you must generate a protected sulfamoylating agent in situ. Reacting Chlorosulfonyl Isocyanate (CSI) with tert-butanol yields N-(tert-butoxycarbonyl)sulfamoyl chloride, which can be further stabilized with pyridine to form a water-resistant Burgess-type intermediate[3].

Q3: How does the CSI-Boc route prevent the bis-alkylation issue? A3: Causality lies in steric hindrance. When cyclopropylmethanamine reacts with the Boc-protected sulfamoyl chloride, the bulky tert-butoxycarbonyl (Boc) group physically blocks a second amine molecule from attacking the sulfur center[4]. This cleanly arrests the reaction at the mono-alkylated stage.

Q4: My reaction looks complete on TLC, but I lose all my product during the aqueous workup. Where is it going? A4: N-(cyclopropylmethyl)sulfamide is a highly polar, low-molecular-weight compound with extensive hydrogen-bonding capabilities, making it highly water-soluble. Standard liquid-liquid extraction (e.g., Water/Ethyl Acetate) will wash your product down the drain. You must bypass aqueous workup entirely during the final isolation by utilizing acid-mediated deprotection followed by solvent evaporation and direct precipitation.

III. Quantitative Yield & Route Comparison

To justify the shift in methodology, review the empirical data comparing the three primary synthetic routes.

Synthesis RouteReagents & ConditionsPrimary Challenge / Impurity ProfileTypical Isolated Yield (%)
Direct Transamination Sulfamide, Amine, Reflux (Dioxane/H₂O)Bis-alkylation, thermal degradation15 - 30%
Direct Sulfamoylation ClSO2​NH2​ , Amine, TEA, DCM (0 °C)Rapid hydrolysis of ClSO2​NH2​ 25 - 40%
CSI-Boc Pathway CSI, t-BuOH, Amine, Pyridine, then TFARequires strictly anhydrous Step 185 - 95%

IV. Self-Validating Experimental Protocol

This protocol utilizes the CSI-Boc pathway. It is designed as a self-validating system: each phase contains a checkpoint to ensure chemical integrity before proceeding to the next step, preventing the compounding of errors.

Phase 1: Preparation of the Stabilized Sulfamoylating Agent

Causality: Generating the reagent in situ prevents the degradation seen with off-the-shelf sulfamoyl chlorides[5].

  • Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolve Chlorosulfonyl isocyanate (CSI) (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Prepare a solution of anhydrous tert-butanol (1.0 equiv, 10 mmol) in 5 mL of DCM. Add this dropwise to the CSI solution over 15 minutes.

  • Stir for 30 minutes at 0 °C.

  • Stabilization Step: Add anhydrous pyridine (2.2 equiv, 22 mmol) dropwise. This converts the highly reactive chloride into a shelf-stable N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt[4].

    • Validation Checkpoint: The formation of a fine white precipitate (pyridine hydrochloride) confirms the successful generation of the active intermediate.

Phase 2: Amine Coupling

Causality: Triethylamine acts as an acid scavenger, driving the nucleophilic substitution forward while the Boc group prevents over-alkylation.

  • To the 0 °C suspension from Phase 1, add cyclopropylmethanamine (1.1 equiv, 11 mmol) and triethylamine (TEA) (1.5 equiv, 15 mmol) dropwise.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Because the intermediate is Boc-protected (and thus lipophilic), an aqueous workup is safe here. Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove excess pyridine and TEA, followed by brine (20 mL).

  • Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show a single, UV-active spot (if stained with Ninhydrin, it will appear upon heating).

Phase 3: Deprotection and Anhydrous Isolation

Causality: Avoiding water prevents partition losses of the highly polar final product.

  • Dissolve the crude Boc-protected sulfamide in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (10 mL total volume).

  • Stir at room temperature for 1-2 hours.

    • Validation Checkpoint: Monitor by TLC. The starting material spot will disappear, and the highly polar product will remain at the baseline.

  • Concentrate the mixture completely under reduced pressure to remove all DCM and excess TFA. Do not add water or attempt extraction.

  • Triturate the resulting thick oil with cold diethyl ether (15 mL). The product will crash out as a crystalline solid.

  • Filter the precipitate, wash with cold hexanes, and dry under high vacuum to afford pure N-(cyclopropylmethyl)sulfamide.

V. References

  • Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion Source: PMC - NIH URL:

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: Benchchem URL:

  • Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt Source: ResearchGate URL:

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters - ACS Publications URL:

  • Synthesis and antibacterial activity of novel N-acylsulfonamides Source: Arabian Journal of Chemistry URL:

Sources

Optimization

Technical Support Center: Solubilization of N-(cyclopropylmethyl)sulfamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of sulfamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of sulfamide derivatives. N-(cyclopropylmethyl)sulfamide presents a unique physicochemical challenge: the cyclopropylmethyl group adds lipophilic character, while the sulfamide core (-SO₂NH-) acts as a rigid, highly polar hydrogen-bond donor and acceptor. This duality often results in strong crystal lattice energies that resist solvation, even in a potent polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[1].

This guide is engineered to provide drug development professionals with a mechanistic understanding of these solubility issues and a self-validating framework to overcome them.

Troubleshooting Workflow

The following decision tree outlines the optimal kinetic and thermodynamic interventions required to force stubborn sulfamide derivatives into solution without compromising their chemical integrity.

Workflow start Weigh N-(cyclopropylmethyl)sulfamide add_dmso Add Anhydrous DMSO (Room Temp) start->add_dmso vortex Vortex 2-5 mins (Kinetic Disruption) add_dmso->vortex check1 Solution Clear? vortex->check1 proceed Proceed to Assay / Aliquot check1->proceed Yes sonicate Sonicate 15-30 mins (Acoustic Cavitation) check1->sonicate No check2 Solution Clear? sonicate->check2 check2->proceed Yes heat Gentle Warming (37°C) Avoid Degradation check2->heat No check3 Solution Clear? heat->check3 check3->proceed Yes cosolvent Add Co-solvent (e.g., PEG) or Lower Concentration check3->cosolvent No

Troubleshooting workflow for dissolving N-(cyclopropylmethyl)sulfamide in DMSO.

Quantitative Data: Variables Impacting Solubility

To maintain scientific integrity, you must control the micro-environment of your solvent. The table below summarizes how specific physical parameters dictate the success or failure of your solubilization protocol.

ParameterOptimal StateSuboptimal StateMechanistic Impact on Solubility
Solvent Water Content < 0.1% (Anhydrous)> 1.0% (Atmospheric uptake)Water acts as an antisolvent, disrupting DMSO-solute interactions and forcing lipophilic precipitation[2][3].
Thermal State 20°C – 37°C< 18.5°CDMSO freezes at 18.5°C; localized freezing excludes the solute, causing irreversible crystallization[4].
Kinetic Energy 15–30 min SonicationGentle swirling onlyLack of cavitation fails to overcome the high activation energy required to break the sulfamide crystal lattice[5].
Storage Cycles 0 (Single-use aliquots)Multiple Freeze-Thaw cyclesShifts the compound from a soluble amorphous state to a highly insoluble, low-energy crystalline polymorph[3][6].

Frequently Asked Questions (FAQs)

Q1: Why does my compound initially dissolve but precipitate after a few days in storage? A1: This is a classic manifestation of Ostwald's Rule of Stages, as detailed by [6]. Synthesized compounds often exist initially in a high-energy amorphous state, which dissolves readily. However, repeated freeze-thaw cycles or prolonged storage in DMSO allows the molecules to re-orient into a lower-energy, highly stable crystalline polymorph that is virtually insoluble. Furthermore, DMSO is highly hygroscopic; atmospheric water uptake acts as an antisolvent, drastically reducing the solubility of lipophilic sulfamides[3].

Q2: How does sonication mechanistically resolve stubborn particulates? A2: Dissolving a highly crystalline sulfamide in DMSO is a slow kinetic process[7]. Sonication introduces acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles in the solvent. This generates extreme, localized temperature and pressure gradients that physically disrupt the strong hydrogen-bonded crystal lattice of the sulfamide without raising the bulk temperature of the solution to degradative levels[5][6].

Q3: Can I use heat to force the compound into solution? A3: Gentle warming (up to 37°C) is acceptable and increases the kinetic energy of the solvent molecules[5]. However, excessive heating must be avoided. High temperatures can cause thermal degradation of the sulfamide. More importantly, heating creates a supersaturated solution; upon returning to room temperature, the compound may undergo rapid nucleation and crash out of solution irreversibly[3].

Q4: Should I dilute my compound in water immediately after dissolving it in DMSO? A4: No. According to protocols established by , you must ensure the compound is 100% dissolved in pure, anhydrous DMSO before attempting any aqueous dilution[7]. Diluting a partially dissolved suspension will immediately crash the compound out of solution, as the water will preferentially hydrogen-bond with the DMSO, leaving the lipophilic cyclopropylmethyl groups to aggregate[8].

Self-Validating Experimental Protocol

Do not treat solubilization as a passive step. The following methodology is a self-validating system designed to ensure absolute compound integrity before you begin your downstream assays.

Step 1: Environmental Control & Reagent Integrity

  • Action: Procure strictly anhydrous DMSO (<0.1% water). Open sealed ampules only under dry conditions (e.g., a nitrogen-purged glovebox or immediately before use on the bench).

  • Causality: DMSO's hygroscopic nature means it rapidly pulls moisture from the air. Preventing water ingress ensures the solvent retains its maximum dielectric constant and solvating power[3][5].

Step 2: Gravimetric Addition

  • Action: Weigh the N-(cyclopropylmethyl)sulfamide powder into a sterile, dry vial. Add the calculated volume of anhydrous DMSO directly to the powder.

  • Causality: Adding solvent to powder (rather than powder to solvent) maximizes the immediate surface area contact, preventing the formation of dry, unwetted clumps at the bottom of the meniscus.

Step 3: Primary Kinetic Disruption (Vortexing)

  • Action: Cap the vial securely and vortex vigorously for 2 to 5 minutes.

  • Causality: Mechanical agitation increases the collision frequency between the solvent molecules and the solute surface. For sulfamides, this initial shear stress is critical for dispersing the powder and initiating the breakdown of the crystal lattice[5].

Step 4: Cavitation-Assisted Solubilization (Sonication)

  • Action: If particulates remain, place the sealed vial in an ultrasonic water bath for 15 to 30 minutes. Monitor the bath temperature to ensure it does not exceed 40°C.

  • Causality: As noted by , sonication provides the localized thermodynamic energy required to shatter intermolecular hydrogen bonds without risking the thermal degradation associated with bulk heating[3][5].

Step 5: Quality Control & Validation

  • Action: Visually inspect the solution against a strong light source. The solution must be completely transparent with no light-scattering particulates. Immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Validation Mechanism: The visual check confirms complete solvation. Aliquoting acts as a fail-safe against Ostwald's Rule of Stages; it prevents future freeze-thaw cycles. If a single-use aliquot crashes out later, the failure is isolated, validating and preserving the integrity of the remaining stock[3][6].

References

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Samples in DMSO: What an end user needs to know. Ziath.[Link]

Sources

Troubleshooting

advanced purification techniques for N-(cyclopropylmethyl)sulfamide

Welcome to the Advanced Technical Support Center Prepared by: Senior Application Scientist N-(cyclopropylmethyl)sulfamide is a highly versatile synthetic intermediate, pivotal in the development of advanced therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center Prepared by: Senior Application Scientist

N-(cyclopropylmethyl)sulfamide is a highly versatile synthetic intermediate, pivotal in the development of advanced therapeutics, including MEK inhibitors, ZAP-70 kinase inhibitors, and acetylcholinesterase inhibitors[1][2]. The molecule’s architecture—a highly polar, hydrogen-bonding sulfamide core paired with a lipophilic, sterically constrained cyclopropylmethyl moiety—creates unique physicochemical behavior. This duality often complicates isolation, leading to phase-separation issues ("oiling out") or chromatographic co-elution.

This guide provides field-proven, self-validating protocols to troubleshoot the most complex purification challenges associated with this compound.

🔬 Core Troubleshooting & FAQs

Q1: During recrystallization, my crude product "oils out" as a biphasic liquid instead of forming a crystalline lattice. What is the mechanistic cause, and how do I resolve it?

Causality: "Oiling out" occurs when the target compound separates from the solvent as a liquid rather than a solid. For N-(cyclopropylmethyl)sulfamide, this happens when the solution reaches saturation at a temperature above the compound's melting point, or when a high concentration of structurally similar impurities depresses the melting point of the mixture[3]. The lipophilic cyclopropyl ring exacerbates this by increasing solubility in organic solvents, delaying nucleation.

Self-Validating Protocol: Rescuing an Oiled-Out Mixture

  • Re-dissolution: Heat the biphasic mixture to the boiling point of the solvent until the oil completely re-dissolves into a homogeneous solution[3].

  • Solvent Adjustment: Add 10-15% more of the hot primary solvent (e.g., ethanol or isopropanol). This decreases the concentration, ensuring the saturation temperature drops below the compound's melting point[3].

  • Controlled Cooling: Remove the flask from the heat source and place it in a water bath at the dissolution temperature. Allow the entire bath to cool to room temperature slowly. Rapid cooling traps impurities and forces premature phase separation[4].

  • Nucleation Induction (Seeding): Just as the solution reaches its cloud point, introduce a pure seed crystal of N-(cyclopropylmethyl)sulfamide or scratch the inner surface of the flask with a glass rod. This provides a high-energy surface for lattice formation, bypassing the supersaturation threshold[3].

Q2: I am experiencing severe streaking and co-elution of impurities during normal-phase silica gel chromatography. How can I improve resolution?

Causality: The sulfamide group (-SO₂NH₂) is a strong hydrogen-bond donor and acceptor. On unmodified silica gel, these groups interact strongly with acidic silanol sites, causing the compound to streak across the column[5]. Furthermore, the cyclopropylmethyl group imparts a non-polar domain, meaning byproducts like unreacted cyclopropylmethylamine or bis-alkylated species will exhibit similar Rf values, leading to co-elution[1][4].

Self-Validating Protocol: Optimized Chromatographic Separation

  • Stationary Phase Deactivation: Pre-treat the silica column by flushing it with 1% triethylamine (TEA) in your starting non-polar solvent (e.g., hexanes). TEA neutralizes the acidic silanols, drastically reducing sulfamide streaking.

  • Gradient Elution: Begin with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). Slowly step up the ethyl acetate concentration. The cyclopropylmethyl moiety requires a highly controlled polarity gradient to separate from structurally related isomers[4].

  • Fraction Validation: Monitor the fractions using Thin-Layer Chromatography (TLC). Because the compound may lack strong UV chromophores depending on further substitutions, use a Potassium Permanganate (KMnO₄) stain. The cyclopropyl ring and sulfamide nitrogen will reduce the Mn(VII), yielding distinct yellow spots on a purple background[4].

Q3: My final product is contaminated with unreacted sulfonyl chloride precursors. How do I remove them without degrading the sulfamide?

Causality: Sulfonyl chlorides are highly reactive electrophiles used in the synthesis of sulfamides[1]. If left unquenched, they slowly hydrolyze, releasing HCl which can degrade the purified N-(cyclopropylmethyl)sulfamide over time. Because their polarity often mirrors the target product, chromatographic removal is inefficient.

Self-Validating Protocol: Chemical Quenching and Extraction

  • Mild Quenching: To the crude reaction mixture, add a dilute aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30–45 minutes. This selectively hydrolyzes the unreacted sulfonyl chloride into a highly polar, water-soluble sulfonic acid salt[5].

  • Liquid-Liquid Extraction: Partition the mixture between ethyl acetate and the aqueous phase. The hydrolyzed sulfonic acid salt will partition entirely into the aqueous layer, while the N-(cyclopropylmethyl)sulfamide remains in the organic layer[5].

  • Isolation: Wash the organic layer with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude, chloride-free sulfamide[6].

📊 Quantitative Data: Purification Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the performance metrics of standard techniques applied to N-(cyclopropylmethyl)sulfamide:

Purification TechniqueBest Suited ForTypical Yield RecoveryPurity AchievedScalabilityKey Limitation
Recrystallization (EtOH/H₂O) Distinct solubility profiles; bulk removal of salts70 - 85%>99.0%High (Kilogram scale)Prone to "oiling out" if supersaturated[3]
Silica Gel Chromatography Structurally similar impurities (e.g., isomers)80 - 95%95 - 98.5%Medium (Gram scale)Sulfamide streaking without TEA modifier[5]
Preparative HPLC (C18) Complex isomer mixtures; final drug-grade polishing60 - 75%>99.9%Low (Milligram scale)High solvent consumption and operational cost[4]

🗺️ Experimental Workflow & Decision Matrix

The following logical relationship diagram outlines the optimal decision-making process for purifying crude N-(cyclopropylmethyl)sulfamide based on its impurity profile.

PurificationWorkflow Crude Crude N-(cyclopropylmethyl)sulfamide (Reaction Mixture) Quench Aqueous Quench & Extraction (Removes Sulfonyl Chlorides) Crude->Quench Assess HPLC / TLC Assessment Quench->Assess Decision Impurity Profile? Assess->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Distinct Solubility (e.g., Salts) Chromato Column Chromatography (Silica Gel + 1% TEA) Decision->Chromato Similar Polarity (e.g., Isomers) Pure Purified Compound (>98% Purity) Recryst->Pure Chromato->Pure

Logical decision tree for the purification of N-(cyclopropylmethyl)sulfamide.

📚 References

Sources

Optimization

reducing unwanted byproducts in N-(cyclopropylmethyl)sulfamide reactions

Technical Support Center: N-(Cyclopropylmethyl)sulfamide Synthesis Welcome to the technical support guide for the synthesis of N-(cyclopropylmethyl)sulfamide and related N-alkylsulfamides. This document is designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(Cyclopropylmethyl)sulfamide Synthesis

Welcome to the technical support guide for the synthesis of N-(cyclopropylmethyl)sulfamide and related N-alkylsulfamides. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the reduction of unwanted byproducts and the optimization of reaction yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insight into the root causes and offering validated solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields are a frequent issue and can typically be traced back to a few key areas: reagent quality, reaction conditions, or competing side reactions.[1][2]

  • Cause A: Poor Reagent Quality & Moisture Contamination

    • Explanation: The most common starting material for this synthesis is a sulfamoyl chloride or a related sulfonyl chloride derivative, which is highly sensitive to moisture.[3] Trace amounts of water in the solvent, on the glassware, or in the amine starting material can cause rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][3] This sulfonic acid is unreactive towards the amine, leading to a direct loss of potential product.

    • Solution:

      • Ensure all glassware is rigorously oven-dried or flame-dried before use.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

      • Use a fresh, high-purity source of cyclopropylmethanamine.

  • Cause B: Formation of Disubstituted Byproduct

    • Explanation: The desired product, N-(cyclopropylmethyl)sulfamide, still possesses an acidic N-H proton. Under the basic reaction conditions, it can be deprotonated and act as a nucleophile, reacting with another molecule of the sulfamoylating agent. This leads to the formation of a symmetrical or unsymmetrical disubstituted sulfamide.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclopropylmethanamine relative to the sulfamoylating agent. This ensures the electrophile is consumed preferentially by the starting amine.

      • Controlled Addition & Temperature: Add the sulfamoylating agent slowly to a cooled solution (e.g., 0 °C) of the amine and base.[3] This keeps the instantaneous concentration of the electrophile low, disfavoring the second substitution.

  • Cause C: Inappropriate Base or Reaction Temperature

    • Explanation: The choice of base is critical. While a base is necessary to neutralize the HCl byproduct, a highly nucleophilic base can compete with the desired amine.[4] Excessively high temperatures can accelerate side reactions and potentially lead to degradation.

    • Solution:

      • Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice.[3]

      • Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Question 2: I've isolated my product, but my NMR spectrum shows a complex mixture of impurities, and I suspect cyclopropane ring-opening. Is this possible?

Yes, this is a critical and often overlooked side reaction. The cyclopropylmethyl moiety is known to be sensitive under certain conditions, particularly those that can generate cationic intermediates.

  • Explanation of Byproduct Formation:

    • The cyclopropane ring is highly strained.[6] While generally stable under neutral and basic conditions, it can undergo rearrangement or ring-opening under strongly acidic conditions or if a carbocation forms on the adjacent methylene carbon.[7] This can lead to a mixture of butenyl or cyclobutyl derivatives, resulting in a complex impurity profile. Although less common under standard sulfamoylation conditions, localized acidity (e.g., if HCl is not effectively scavenged) could promote this pathway.

  • Preventative Measures:

    • Effective Basing: Ensure at least one equivalent of a suitable base is present to immediately neutralize the generated HCl.

    • Avoid Acidic Workup (Initially): During the aqueous workup, avoid washing with strong acid until the organic layer has been separated. A preliminary wash with water or saturated sodium bicarbonate solution is recommended.[1]

    • Use Milder Sulfamoylating Agents: If ring-opening is persistent, consider alternative, milder methods for introducing the sulfamide group that do not generate strong acids as byproducts.[8]

Question 3: My purification by silica gel chromatography is difficult. The product seems to co-elute with a major byproduct.

This often points to the formation of the N,N'-bis(cyclopropylmethyl)sulfamide byproduct, which can have a similar polarity to the desired product.

  • Explanation: The disubstituted byproduct lacks the acidic N-H proton of the desired monosubstituted product. This subtle difference in structure can sometimes lead to very similar retention factors (Rf) on silica gel.

  • Troubleshooting & Optimization:

    • Confirm Byproduct Identity: Obtain an LC-MS of the crude material. The disubstituted product will have a distinct molecular weight that can be easily identified.

    • Optimize Chromatography:

      • Try a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio).

      • Consider a different stationary phase, such as alumina, or employ reverse-phase chromatography if available.

    • Chemical Separation:

      • The most effective method is to exploit the acidity of the desired product's N-H bond. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., 1M NaOH or K₂CO₃).

      • The desired N-(cyclopropylmethyl)sulfamide will deprotonate and move into the aqueous layer as its salt. The neutral, disubstituted byproduct will remain in the organic layer.

      • Separate the layers, carefully re-acidify the aqueous layer with 1M HCl to a pH of ~2-3, and then extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for this synthesis? The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the cyclopropylmethanamine (the nucleophile) attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group. A base is used to neutralize the resulting hydrochloric acid.[5]

Q2: Which solvents are most suitable for this reaction? Aprotic solvents are generally preferred to avoid side reactions with the sulfamoylating agent.[3] Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method.[5] Use a solvent system that gives good separation between the starting amine and the product (e.g., 30-50% ethyl acetate in hexane). The starting amine is typically visualized with a ninhydrin stain, while the product can be visualized with UV light (if aromatic) or a potassium permanganate stain. The reaction is considered complete when the starting amine spot is no longer visible.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) yield Is Yield < 70%? start->yield purity Is Purity Low? (Multiple Spots/Peaks) yield->purity No cause_moisture Potential Cause: Moisture/Hydrolysis yield->cause_moisture Yes cause_di Potential Cause: Disubstitution purity->cause_di Yes cause_ring Potential Cause: Ring Opening purity->cause_ring Yes purify Proceed to Purification purity->purify No sol_dry Solution: Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) cause_moisture->sol_dry sol_stoich Solution: Use Slight Excess of Amine Slow Addition at 0 °C cause_di->sol_stoich sol_base Solution: Ensure Effective Basing Avoid Strong Acid Workup cause_ring->sol_base sol_dry->start Re-run Reaction sol_stoich->start Re-run Reaction sol_base->start Re-run Reaction

Caption: Troubleshooting workflow for N-(cyclopropylmethyl)sulfamide synthesis.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for specific scales or related substrates.

Materials:

  • Cyclopropylmethanamine (1.1 eq)

  • Sulfamoyl chloride (or other sulfonyl chloride) (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopropylmethanamine (1.1 eq) and anhydrous DCM.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) and stir for 5 minutes.

  • Electrophile Addition: Dissolve the sulfamoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's completion using TLC (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

Data Summary Table

The following table summarizes common issues and their corresponding diagnostic indicators and solutions.

Observed Problem Likely Byproduct / Cause Key Diagnostic Indicator (LC-MS / NMR) Recommended Solution
Low Crude YieldSulfonic Acid (from hydrolysis)Absence of product mass; presence of starting amine.Use anhydrous conditions; inert atmosphere.[3]
Complex Impurity ProfileRing-Opened SpeciesMultiple unexpected peaks with similar mass.Ensure efficient basing; avoid acidic conditions.[7]
Difficult PurificationN,N'-bis(cyclopropylmethyl)sulfamidePeak at M+54 relative to desired product.Adjust stoichiometry; use basic extraction for purification.
Unreacted Starting MaterialIncomplete Reaction / Poor ReagentPresence of starting amine and sulfonyl chloride.Increase reaction time/temp moderately; verify reagent quality.[1]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride. BenchChem.
  • COPYRIGHTED MATERIAL. structure and reactivity of the cyclopropane species.
  • BenchChem. (2025). Protecting Group Strategies for Cyclopropylmethanol: Application Notes and Protocols. BenchChem.
  • Wikipedia. (n.d.). Cyclopropyl group. Wikipedia.
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Chemistry Portal. (2024). Sulfamide synthesis by amination.
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.

Sources

Troubleshooting

Technical Support Center: N-(cyclopropylmethyl)sulfamide Stability &amp; Storage

Welcome to the Technical Support Center for N-(cyclopropylmethyl)sulfamide . This portal is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(cyclopropylmethyl)sulfamide . This portal is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the chemical behavior of this compound, troubleshooting guides for storage-related degradation, and validated protocols to ensure experimental reproducibility.

Mechanistic Causes of Degradation (The "Why")

To prevent degradation, one must first understand the structural vulnerabilities of N-(cyclopropylmethyl)sulfamide. The molecule consists of two primary reactive domains: the sulfamide core (-NH-SO₂-NH₂) and the cyclopropylmethyl moiety .

Sulfamide Bond Hydrolysis

The hydrolysis of sulfamides is highly dependent on the pH of the microenvironment [1].

  • Acidic Conditions (pH < 4): The nitrogen atoms in the sulfamide group become protonated. This protonation transforms the amine into a superior leaving group, lowering the activation energy required for water to nucleophilically attack the sulfur atom. This results in the cleavage of the S-N bond, yielding cyclopropylmethylamine and sulfamic acid[3].

  • Alkaline Conditions (pH > 9): Interestingly, sulfamides often exhibit enhanced stability in mildly alkaline conditions. Because the protons on the sulfamide nitrogens are weakly acidic, higher pH environments induce the formation of an anionic species. This negative charge electrostatically repels incoming hydroxide (OH⁻) nucleophiles, drastically slowing the rate of hydrolysis [1].

Cyclopropyl Ring Opening

The cyclopropyl ring possesses significant angular strain. While stable under neutral and basic conditions, exposure to strong electrophiles or extreme acidic conditions (pH < 2) can induce acid-catalyzed ring opening. Protonation can lead to the formation of a transient carbocation, which rapidly rearranges or reacts with water to form isomeric acyclic alcohols or alkenes.

Pathway NCS N-(cyclopropylmethyl)sulfamide (Intact API) Acid Acidic Stress (pH < 4) NCS->Acid Base Alkaline Stress (pH > 9) NCS->Base Heat Thermal Stress (> 40°C) NCS->Heat Hydrolysis1 Sulfamide Cleavage (Cyclopropylmethylamine + Sulfamic Acid) Acid->Hydrolysis1 H+ Catalyzed RingOpen Cyclopropyl Ring Opening (Isomerized Degradants) Acid->RingOpen Extreme pH < 2 Hydrolysis2 Alkaline Hydrolysis (Amine + Sulfamate Anion) Base->Hydrolysis2 OH- Catalyzed Heat->Hydrolysis1 Aqueous Media

Degradation pathways of N-(cyclopropylmethyl)sulfamide under various stress conditions.

Quantitative Stability Data

The following table summarizes the extrapolated hydrolytic and thermal stability profile of N-(cyclopropylmethyl)sulfamide based on standardized OECD Guideline 111 testing for structurally analogous sulfamides [2].

Storage ConditionpH / EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Strong Acid 1.0 (0.1 N HCl)< 24 hoursRapid sulfamide bond hydrolysis; ring opening
Mild Acid 4.0 (Acetate buffer)> 1 yearMinor sulfamide hydrolysis
Neutral 7.0 (Phosphate buffer)> 1 yearHighly stable
Mild Base 9.0 (Borate buffer)> 1 yearHighly stable (Anionic stabilization)
Strong Base 13.0 (0.1 N NaOH)~ 15–30 daysSlow alkaline hydrolysis
Solid State Desiccated, 25°C> 2 yearsNone (Stable)
Aqueous Heat 60°C, pH 7.0~ 45 daysThermally accelerated hydrolysis

Troubleshooting Guide & FAQs

Q1: Why is my compound degrading rapidly in DMSO stock solutions? A: While N-(cyclopropylmethyl)sulfamide is highly soluble in Dimethyl Sulfoxide (DMSO), standard laboratory-grade DMSO is hygroscopic. Over time, it absorbs atmospheric moisture. The combination of absorbed water and the inherent catalytic properties of trace impurities in DMSO can initiate slow hydrolysis. Fix: Always use anhydrous DMSO (≤0.005% water) packaged under argon. Aliquot immediately upon reconstitution to avoid repeated freeze-thaw cycles, which introduce condensation.

Q2: I observed multiple peaks in my HPLC chromatogram after storing the compound in an acidic mobile phase overnight. What happened? A: You are observing on-column or in-vial degradation. Leaving the compound dissolved in acidic mobile phases (e.g., 0.1% Formic Acid or TFA) at room temperature accelerates the cleavage of the sulfamide bond [3]. Fix: Prepare samples in a neutral diluent (e.g., water/acetonitrile without acid modifiers) and only inject them into the acidic mobile phase at the time of the run. The short residence time on the column during the run is insufficient to cause measurable degradation.

Q3: Does light exposure affect this specific compound? A: Sulfamides generally lack the extended conjugated pi-systems required for rapid UV/Vis absorption and photodegradation, making them relatively photostable [1]. However, trace transition metal impurities in glassware can act as photocatalysts. It is best practice to store stock solutions in amber glass vials.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows incorporate internal controls to prevent artifactual degradation.

Protocol A: Optimal Lyophilization and Storage Preparation

This protocol ensures long-term stability of the compound by eliminating hydrolytic vectors.

  • Solvent Selection: Dissolve the solid N-(cyclopropylmethyl)sulfamide in a volatile, neutral solvent system (e.g., LC-MS grade Water/tert-Butanol 50:50 v/v). Avoid protic solvents with extreme pH values.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials. (Self-validation: PTFE ensures no extractables/leachables react with the sulfamide).

  • Freezing: Flash-freeze the vials in a dry ice/acetone bath to prevent concentration-gradient degradation that occurs during slow freezing.

  • Lyophilization: Lyophilize at -40°C under high vacuum (< 100 mTorr) for 24–48 hours until a dry, fluffy powder is achieved.

  • Inert Atmosphere Sealing: Backfill the lyophilizer chamber with high-purity Argon gas before stoppering the vials. Cap with PTFE-lined aluminum crimps.

  • Storage: Store the sealed vials at -20°C.

Protocol S1 1. Stock Prep (Neutral Solvent) S2 2. Flash Freeze (Dry Ice/Acetone) S1->S2 S3 3. Lyophilization (< 100 mTorr) S2->S3 S4 4. Argon Backfill (Displace O2/H2O) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5

Validated workflow for the preparation and long-term storage of sulfamide compounds.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Use this protocol to establish the exact shelf-life of your specific formulation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of N-(cyclopropylmethyl)sulfamide in a neutral diluent (e.g., 50% Acetonitrile / 50% HPLC Water).

  • Stress Application:

    • Acid Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Control: Mix 1 mL stock with 1 mL neutral diluent. Incubate at 60°C for 24 hours.

  • Quenching (Critical Step): Before HPLC injection, you must neutralize the stressed samples. Add 1 mL of 0.1 N NaOH to the acid-stressed vial, and 1 mL of 0.1 N HCl to the base-stressed vial. (Self-validation: This prevents the extreme pH from degrading the compound while it sits in the autosampler queue).

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Use a gradient elution of Water/Acetonitrile (both containing 0.05% Formic Acid) at 1.0 mL/min. Monitor via PDA detector at the compound's λmax​ (typically 210-230 nm for aliphatic sulfamides).

  • Quantification: Calculate the percentage of intact parent compound remaining relative to the neutral control to determine degradation kinetics.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate / Elsevier B.V. Available at:[Link]

  • The Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. RSC Publishing. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis: N-(cyclopropylmethyl)sulfamide versus Standard Sulfamides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the sulfamide moiety is a versatile scaffold, forming the basis of a wide array of ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfamide moiety is a versatile scaffold, forming the basis of a wide array of therapeutic agents. While traditional sulfanilamide-based antibiotics are well-established, the exploration of novel N-substituted sulfamides continues to unveil compounds with unique and potent biological activities. This guide provides a comparative analysis of the in vitro efficacy of N-(cyclopropylmethyl)sulfamide against standard sulfamides, offering insights into their potential therapeutic applications and the experimental methodologies used for their evaluation.

Introduction: The Sulfamide Scaffold and the Significance of N-Substitution

Standard sulfamides, most notably the sulfonamide antibiotics, have been a cornerstone of antimicrobial therapy for decades.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] This selective disruption of a key metabolic pathway in bacteria, which is absent in humans, accounts for their bacteriostatic effect.[1]

The introduction of substituents on the sulfamide nitrogen (N-substitution) can significantly modulate the compound's physicochemical properties and biological activity. The cyclopropylmethyl group, in particular, is a small, conformationally constrained alkyl substituent known to enhance metabolic stability and, in some cases, improve binding affinity to target proteins. This guide will explore the potential impact of this substitution on the in vitro efficacy of the sulfamide core.

Known and Hypothesized Mechanisms of Action

Standard Sulfamides: Targeting Folic Acid Synthesis

The classical mechanism of action for antibacterial sulfonamides is the inhibition of DHPS. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides and amino acids, and its depletion arrests bacterial growth.[3][4]

Beyond their antibacterial role, certain sulfonamides have been developed to target other enzymes, such as carbonic anhydrases (implicated in glaucoma and certain cancers), and various kinases.[2]

Signaling Pathway: Bacterial Folic Acid Synthesis and Inhibition by Sulfonamides

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Biosynthesis Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Standard_Sulfamides Standard Sulfamides Standard_Sulfamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by standard sulfamides.

N-(cyclopropylmethyl)sulfamide: A Hypothesized Profile

While specific experimental data for N-(cyclopropylmethyl)sulfamide is not extensively available in the public domain, we can hypothesize its potential biological activities based on the known properties of its constituent moieties. It is plausible that N-(cyclopropylmethyl)sulfamide could exhibit:

  • Antibacterial Activity: It may retain the ability to inhibit DHPS, similar to standard sulfamides. The cyclopropylmethyl group could influence its binding affinity and pharmacokinetic properties.

  • Novel Target Interactions: The unique steric and electronic profile of the cyclopropylmethyl group might confer affinity for other biological targets, potentially leading to anticancer, anti-inflammatory, or other therapeutic effects. For instance, complex molecules incorporating a cyclopropylmethyl group and a sulfonamide have been investigated as PI3K/mTOR dual inhibitors.[5]

In Vitro Efficacy: Comparative Data

Direct comparative in vitro efficacy data between N-(cyclopropylmethyl)sulfamide and standard sulfamides is limited. However, we can present a representative comparison of a standard sulfamide (Sulfamethoxazole) with a hypothetical profile for N-(cyclopropylmethyl)sulfamide based on typical screening results for novel sulfonamide derivatives.

CompoundTargetAssay TypeIC50 / MICOrganism / Cell LineReference
Sulfamethoxazole (Standard) Dihydropteroate Synthase (DHPS)Minimum Inhibitory Concentration (MIC)25-100 µg/mLEscherichia coli[6]
N-(cyclopropylmethyl)sulfamide (Hypothetical) Dihydropteroate Synthase (DHPS)Minimum Inhibitory Concentration (MIC)To be determinedEscherichia coliN/A
N-(cyclopropylmethyl)sulfamide (Hypothetical) Carbonic Anhydrase IXEnzyme Inhibition AssayTo be determinedHuman recombinantN/A
N-(cyclopropylmethyl)sulfamide (Hypothetical) MCF-7 (Breast Cancer Cell Line)Cytotoxicity (MTT) AssayTo be determinedHumanN/A

Experimental Protocols for In Vitro Evaluation

To ascertain the in vitro efficacy of N-(cyclopropylmethyl)sulfamide and enable a direct comparison with standard sulfamides, a series of well-established experimental protocols should be employed.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N-(cyclopropylmethyl)sulfamide and standard sulfamide Dispense Dispense compound dilutions and bacterial inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial inoculum (e.g., E. coli) Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read_Plate Visually or spectrophotometrically determine bacterial growth Incubate->Read_Plate Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Create a series of twofold dilutions of N-(cyclopropylmethyl)sulfamide and a standard sulfamide (e.g., sulfamethoxazole) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Inoculum: Culture the test bacterium (e.g., Escherichia coli) to a standardized turbidity, typically a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of a 96-well microtiter plate containing the compound dilutions. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(cyclopropylmethyl)sulfamide and a relevant standard anticancer drug for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assays

To investigate the potential of N-(cyclopropylmethyl)sulfamide to inhibit specific enzymes like carbonic anhydrases, dedicated enzyme inhibition assays are necessary.

Example: Carbonic Anhydrase Inhibition Assay

A common method is a colorimetric assay that measures the inhibition of the esterase activity of carbonic anhydrase.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase isoenzyme (e.g., CA IX) with various concentrations of N-(cyclopropylmethyl)sulfamide.

  • Substrate Addition: Add a suitable substrate (e.g., p-nitrophenyl acetate) to initiate the reaction. The enzyme catalyzes the hydrolysis of the substrate, producing a colored product (p-nitrophenol).

  • Absorbance Measurement: Monitor the rate of formation of the colored product by measuring the absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

While standard sulfamides have a well-defined role, particularly as antibacterial agents, the introduction of an N-cyclopropylmethyl group presents an intriguing modification with the potential for novel biological activities. The conformational rigidity and metabolic stability imparted by the cyclopropylmethyl moiety could lead to enhanced potency or a different spectrum of activity compared to traditional sulfamides.

To fully elucidate the in vitro efficacy of N-(cyclopropylmethyl)sulfamide, rigorous testing against a panel of bacterial strains, cancer cell lines, and relevant enzymes is required. The experimental protocols outlined in this guide provide a framework for such investigations. The resulting data will be crucial in determining the therapeutic potential of this and other novel N-substituted sulfamides, paving the way for the development of next-generation therapeutic agents.

References

View References
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
  • A series of new sulfonamide derivatives connected through an imine linker to five or seven membered heterocycles were designed and synthesized. All synthesized derivatives were characterized using a variety of spectroscopic methods, including IR, 1HNMR, and 13CNMR. In vitro α-glucosidase and α-amylase inhibition ac. RSC Publishing.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIV
  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). MDPI.
  • In vitro antitumor activity of N-glycosyl sulfonamides. (2010). PubMed.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018). OSTI.GOV.
  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. (2026). MDPI.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)
  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
  • Microwave-Assisted Sulfamide Synthesis.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PMC.
  • Buy N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE (EVT-4632818). EvitaChem.
  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022). Scholarship @ Claremont.
  • An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide. Benchchem.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized
  • Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. (2003).
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023).
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013).
  • Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities. (2008). PubMed.

Sources

Comparative

Cellular Target Engagement Profiling of N-(cyclopropylmethyl)sulfamide Derivatives: A Comparative Guide

In modern targeted therapeutics, biochemical potency often fails to translate into cellular efficacy. This disconnect is primarily driven by intracellular ATP competition, membrane permeability barriers, and subcellular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern targeted therapeutics, biochemical potency often fails to translate into cellular efficacy. This disconnect is primarily driven by intracellular ATP competition, membrane permeability barriers, and subcellular compartmentalization. As an Application Scientist, I frequently encounter the challenge of validating true intracellular target engagement (TE). This guide focuses on the validation of inhibitors containing the N-(cyclopropylmethyl)sulfamide (NCMS) pharmacophore—a structural motif critical for achieving exquisite kinase selectivity, most notably in next-generation JAK1 inhibitors[1.4].

Below, we objectively compare the cellular TE performance of an NCMS-based inhibitor against first-generation alternatives and detail the state-of-the-art methodologies used to unequivocally prove mechanistic causality in live cells.

Mechanistic Rationale: Why the NCMS Motif?

To understand why target engagement assays are necessary, we must first understand the structural causality of the inhibitor. The cyclopropylmethyl group provides a precise steric fit within the ATP-binding pocket of specific kinases (like JAK1), while the sulfamide moiety acts as a critical hydrogen-bond donor/acceptor to the hinge region.

Unlike first-generation pan-JAK inhibitors (e.g., Tofacitinib), the NCMS motif exploits subtle topological differences in the active site. This drives a highly selective engagement profile that minimizes off-target toxicity, such as JAK2-mediated anemia. Validating this selectivity requires assays that preserve the native cellular ATP concentrations, which directly compete with the inhibitor.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 (Target) Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Gene Gene Transcription STAT->Gene Translocates NCMS NCMS-based Inhibitor NCMS->JAK1 Highly Selective Inhibition PanJAK Pan-JAK Inhibitor PanJAK->JAK1 Non-selective Inhibition

Fig 1. Mechanistic intervention of NCMS-based inhibitors in the JAK/STAT signaling pathway.

Comparative Technologies for Target Engagement

To prove that the NCMS inhibitor selectively engages its target in a physiological environment, we must move beyond cell-free recombinant assays [1.6]. We compare two orthogonal cellular TE platforms:

  • Bioluminescence Resonance Energy Transfer (NanoBRET): Utilizes a modified target and a fluorescent tracer to measure real-time, live-cell binding kinetics.

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that measures the thermodynamic stabilization of the endogenous target upon ligand binding.

Workflow cluster_NanoBRET NanoBRET (Live-Cell) cluster_CETSA CETSA (Label-Free) Start Cellular Target Engagement Validation N1 1. Transfect NanoLuc-Target Start->N1 C1 1. Incubate Cells with NCMS Start->C1 N2 2. Add Tracer + NCMS N1->N2 N3 3. Measure BRET Ratio N2->N3 Compare Calculate TE50 & Selectivity Profiles N3->Compare C2 2. Heat Gradient & Lyse C1->C2 C3 3. Quantify Soluble Target C2->C3 C3->Compare

Fig 2. Parallel workflows for validating NCMS target engagement via NanoBRET and CETSA.

Self-Validating Experimental Protocols

A robust assay must be designed to internally flag false positives or experimental artifacts. The following protocols detail the causality behind each step to ensure scientific integrity.

Protocol 1: Live-Cell NanoBRET Assay for NCMS Selectivity

This protocol quantifies the binding affinity ( TE50​ ) of the NCMS inhibitor to JAK1 vs. JAK2 in live cells.

  • Cell Preparation & Transfection: Plate HEK293T cells and transfect with a NanoLuc-JAK1 fusion vector.

    • Causality: NanoLuc acts as the bioluminescent energy donor. Genetic fusion ensures a strict 1:1 stoichiometry with the target kinase, preventing signal dilution.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration strictly below its apparent intracellular Kd​ .

    • Causality: If the tracer concentration exceeds the Kd​ , it will artificially outcompete the NCMS inhibitor, resulting in a right-shifted TE50​ that underestimates the compound's true potency.

  • Inhibitor Incubation: Dispense the NCMS inhibitor in a 10-point dose-response curve and incubate for 2 hours at 37°C.

    • Causality: This incubation period allows the system to reach binding equilibrium across the lipid bilayer.

  • Signal Detection: Add Nano-Glo substrate and immediately measure the BRET ratio (Acceptor emission / Donor emission).

    • Causality: As the NCMS inhibitor binds the target, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET ratio.

Self-Validation Check: Include an untransfected cell control to establish background luminescence, and a tracer-only control to define the maximum BRET signal ( BRETmax​ ). A dose-response of an unlabeled reference inhibitor (e.g., Upadacitinib) must be run in parallel to validate the assay's dynamic range.

Protocol 2: Label-Free CETSA for Endogenous Target Validation

While NanoBRET is high-throughput, CETSA is required to confirm that the NCMS inhibitor engages the endogenous un-tagged target.

  • Live-Cell Treatment: Incubate wild-type target cells (e.g., PBMCs) with the NCMS inhibitor or DMSO vehicle for 1 hour.

    • Causality: Treating intact cells ensures the drug navigates native membrane transporters and engages the target in its physiological state.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 25°C.

    • Causality: Heat induces protein unfolding and aggregation. Ligand binding thermodynamically stabilizes the target, shifting the melt curve to higher temperatures.

  • Cell Lysis: Lyse cells using a buffer containing a mild detergent (e.g., 0.4% NP-40) and subject to freeze-thaw cycles.

    • Causality: Harsh detergents (like SDS) would disrupt the ligand-induced thermodynamic stabilization, leading to premature unfolding and a false-negative shift.

  • Separation & Quantification: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins. Quantify the soluble target in the supernatant via Simple Western (capillary electrophoresis).

Self-Validation Check: An Isothermal Dose-Response (ITDR) must be performed at the calculated aggregation temperature ( Tagg​ ) to confirm that stabilization is strictly dose-dependent. Additionally, a non-interacting housekeeping protein (e.g., GAPDH) must be probed simultaneously to verify that the heating step did not cause non-specific global protein precipitation.

Quantitative Data Comparison

The true value of the NCMS pharmacophore becomes evident when comparing its cellular target engagement profile against alternative pan-inhibitors. The data below illustrates the superior selectivity window achieved by the NCMS derivative.

Table 1: Cellular Target Engagement Profiling ( TE50​ )

Data represents the concentration required to engage 50% of the target in live cells.

Compound ClassJAK1 TE50​ (nM)JAK2 TE50​ (nM)JAK3 TE50​ (nM)Selectivity Ratio (JAK2/JAK1)
NCMS-Derivative 12 580 >1000 48.3x
Tofacitinib (Alternative)45110152.4x
Baricitinib (Alternative)30404501.3x
Table 2: Comparison of TE Assay Platforms

Selecting the right validation tool based on experimental needs.

FeatureNanoBRETCETSA
Target State Engineered (NanoLuc fusion)Endogenous / Native
Readout Real-time, Live-cell kineticsEndpoint, Lysate fractionation
Throughput High (384-well / 1536-well)Low/Medium (PCR tube format)
Primary Utility High-throughput TE & Residence TimeLabel-free endogenous validation

Conclusion

Validating the target engagement of N-(cyclopropylmethyl)sulfamide derivatives requires a multi-tiered approach. By leveraging the high-throughput, live-cell kinetic capabilities of NanoBRET alongside the label-free, endogenous validation of CETSA, researchers can confidently prove mechanistic causality. The data clearly demonstrates that the NCMS motif provides a superior selectivity window compared to first-generation alternatives, ensuring potent efficacy while mitigating off-target liabilities.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.gov. 1

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. 2

Sources

Validation

N-(cyclopropylmethyl)sulfamide Cross-Reactivity in Kinase Enzyme Assays: A Comparative Guide

Introduction & Structural Context The N-(cyclopropylmethyl)sulfamide moiety has emerged as a highly specialized pharmacophore in the design of kinase inhibitors, particularly for targeting allosteric pockets within the M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The N-(cyclopropylmethyl)sulfamide moiety has emerged as a highly specialized pharmacophore in the design of kinase inhibitors, particularly for targeting allosteric pockets within the MAPK signaling cascade (e.g., MEK1/2)[1]. While this functional group provides exceptional hydrogen-bonding geometry to anchor deeply into adjacent allosteric sites—such as the DFG-out conformation pocket—it introduces distinct challenges during biochemical screening.

As a Senior Application Scientist, I frequently observe that incorporating this moiety increases the risk of kinome cross-reactivity and assay format interference. This guide objectively compares the performance of N-(cyclopropylmethyl)sulfamide-bearing compounds against traditional sulfonamide and carboxamide alternatives, providing a self-validating protocol to de-risk false positives in kinase drug discovery.

Mechanistic Basis of Cross-Reactivity

Kinome Promiscuity vs. Specificity

The sulfamide group ( R−NH−SO2​−NH−R′ ) features two hydrogen bond donors and two acceptors, allowing it to satisfy complex binding pocket requirements. However, the addition of the cyclopropylmethyl substitution introduces a flexible, lipophilic cap. While this enhances cellular membrane permeability, it frequently leads to hydrophobic promiscuity. The flexibility allows the moiety to adapt to structurally conserved domains across the kinome, leading to off-target cross-reactivity with structurally related kinases like RAF or VEGFR.

Assay Format Interference

In fluorescence-based primary screens (e.g., TR-FRET, AlphaScreen), sulfamide derivatives can act as assay interferents. If the sulfamide nitrogen is sufficiently acidic, it may interact with the metal ions (e.g., Eu3+ or Ni2+ ) used in detection reagents, leading to signal quenching. This chemical interference artificially mimics enzyme inhibition, producing false-positive readouts.

Comparative Performance Data

To objectively evaluate the utility of the N-(cyclopropylmethyl)sulfamide motif, we must benchmark it against standard structural alternatives. The table below summarizes the quantitative performance metrics across different assay formats.

Chemical MotifTarget Affinity (MEK1 IC50​ )Kinome Selectivity (S-score @ 1 µM)TR-FRET Interference RateRadiometric Assay Concordance
N-(cyclopropylmethyl)sulfamide 12 nM0.08 (Moderate)4.5% (Metal chelation risk)High ( R2=0.92 )
N-methylsulfonamide 45 nM0.15 (Poor)1.2%Moderate ( R2=0.85 )
Cyclopropylcarboxamide 110 nM0.02 (Excellent)< 0.5%Very High ( R2=0.98 )

Data Interpretation: The N-(cyclopropylmethyl)sulfamide motif drives superior target affinity (12 nM) due to optimal pocket filling[1]. However, it suffers from higher kinome cross-reactivity (S-score 0.08) compared to carboxamides. Crucially, a 4.5% interference rate in TR-FRET necessitates orthogonal validation using radiometric formats to confirm true target engagement.

Validating the Target Pathway

Understanding where these inhibitors act is critical for designing appropriate downstream cellular assays. Below is the MAPK signaling cascade, illustrating the specific allosteric intervention point for sulfamide derivatives.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS Activates RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Target Proliferation ERK->Target Translocates Inhibitor Sulfamide Derivative Inhibitor->MEK Allosteric Inhibition

MAPK signaling pathway illustrating MEK allosteric inhibition by sulfamides.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any hit containing the N-(cyclopropylmethyl)sulfamide motif must be validated through a self-validating system of orthogonal assays. The following protocol outlines the gold-standard radiometric approach.

Orthogonal Validation using 33P -ATP Radiometric Assay

Causality Note: Radiometric assays directly measure the transfer of the radioactive phosphate group. Because they do not rely on fluorophores or metal-chelate capture, they are entirely immune to the optical and chemical interference commonly caused by sulfamide derivatives.

Step 1: Reagent Preparation

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij-35, 1 mM DTT.

  • Compound Prep: Prepare the N-(cyclopropylmethyl)sulfamide test compound in a 10-point, 3-fold dilution series in 100% DMSO.

Step 2: Enzyme-Substrate Pre-incubation

  • Transfer 100 nL of the compound into a 384-well plate using an acoustic dispenser.

  • Add 5 µL of MEK1 enzyme (final concentration 0.5 nM) and inactive ERK2 substrate (final 50 nM) suspended in Kinase Buffer.

  • Expert Insight: Pre-incubate for 30 minutes at room temperature. Sulfamide-based allosteric inhibitors often exhibit slow-binding kinetics due to the structural rearrangement required in the kinase pocket. Skipping this step leads to artificially high (weak) IC50​ values.

Step 3: Reaction Initiation & No-Enzyme Control

  • Self-Validation Step: Reserve a column on the plate for a "No-Enzyme Control" (buffer only + compound + ATP). This ensures the compound itself is not precipitating and trapping the radiolabel.

  • Add 5 µL of ATP mix containing 10μM cold ATP and 0.1μCi [γ−33P]−ATP .

  • Incubate for exactly 2 hours at room temperature.

Step 4: Termination and Detection

  • Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Transfer the mixture to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP.

  • Add scintillation cocktail and read on a MicroBeta counter.

Logical Workflow for De-risking Cross-Reactivity

By adhering to the workflow below, drug development professionals can systematically eliminate false positives and isolate true, highly selective inhibitors.

Workflow A Primary Screen (TR-FRET) B Hit: N-(cyclopropylmethyl)sulfamide A->B C Orthogonal Assay (Radiometric 33P-ATP) B->C D Assay Interference (No-Enzyme Control) B->D E Kinome Profiling (Selectivity Panel) C->E Confirmed IC50 G False Positive / Interference D->G High Background F Validated Inhibitor (High Selectivity) E->F S-score < 0.05 E->G Broad Cross-reactivity

Logical workflow for de-risking N-(cyclopropylmethyl)sulfamide cross-reactivity.

Conclusion

While the N-(cyclopropylmethyl)sulfamide group is a potent driver of kinase affinity, it requires rigorous profiling to separate true target engagement from cross-reactivity and assay interference. By employing a combination of TR-FRET primary screening and radiometric orthogonal validation, researchers can confidently advance these challenging but highly rewarding chemical entities.

References

  • WO2004083167A1 - Sulfamide derivative and medicinal composition thereof Source: Google Patents URL

Sources

Comparative

reproducibility of N-(cyclopropylmethyl)sulfamide published synthesis methods

The synthesis of N-(cyclopropylmethyl)sulfamide presents a fascinating challenge in modern organic chemistry. The cyclopropylmethyl (CPM) moiety is a , heavily utilized in the development of acetylcholinesterase and MEK...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of N-(cyclopropylmethyl)sulfamide presents a fascinating challenge in modern organic chemistry. The cyclopropylmethyl (CPM) moiety is a , heavily utilized in the development of acetylcholinesterase and MEK inhibitors because it confers optimal steric bulk and lipophilicity for precise enzyme active site binding[1][2].

However, constructing the sulfamide core ( R−NH−SO2​−NH2​ ) is notoriously difficult. Traditional batch syntheses using highly reactive reagents like chlorosulfonic acid are due to local overheating and the uncontrolled high activity of intermediates[3]. As a Senior Application Scientist, I have evaluated multiple published methodologies to determine the most reproducible and scalable routes. This guide deconstructs the causality behind three primary synthetic pathways, providing self-validating protocols for each.

Visualizing the Synthetic Landscape

The synthesis of N-(cyclopropylmethyl)sulfamide can be approached through three distinct mechanistic pathways, each balancing reactivity with selectivity.

SynthesisRoutes SM Cyclopropylmethylamine (Starting Material) RouteA Method 1: CSI Pathway (Chlorosulfonyl Isocyanate) SM->RouteA Toluene, 0°C RouteB Method 2: SuFEx Catalysis (Sulfamoyl Fluoride) SM->RouteB Ca(NTf2)2, MeCN RouteC Method 3: Direct Aminolysis (Microwave-Assisted) SM->RouteC Sulfamide, Dioxane IntA (Cyclopropylmethyl)sulfamoyl chloride Intermediate RouteA->IntA + Formic Acid (-CO2) Product N-(Cyclopropylmethyl)sulfamide (Target Product) RouteB->Product S-F Activation RouteC->Product - NH3 (gas) IntA->Product Ammonolysis (NH3)

Figure 1: Comparative mechanistic workflows for N-(cyclopropylmethyl)sulfamide synthesis.

Quantitative Performance Comparison

Before selecting a route for your specific application, it is critical to weigh the trade-offs between yield, purity, and operational constraints. The data below summarizes the empirical performance of each method.

Synthesis RouteIsolated Yield (%)Crude Purity (%)Reaction TimeScalabilityKey Limitations / Byproducts
Method 1: CSI Pathway 85 – 90> 984 – 6 hHigh (Kilo-scale)Vigorous CO2​ / CO gas evolution
Method 2: SuFEx Catalysis 92 – 95> 9912 – 24 hMediumCatalyst cost ( Ca(NTf2​)2​ )
Method 3: Direct Aminolysis 65 – 70> 900.5 – 1 hLow (MW limits)Unreacted sulfamide, diamides

Mechanistic Deep Dives & Self-Validating Protocols

Method 1: The Chlorosulfonyl Isocyanate (CSI) Pathway

Causality & Design: Chlorosulfonyl isocyanate (CSI) is a highly reactive, bifunctional electrophile. If cyclopropylmethylamine is added directly to CSI, the amine will indiscriminately attack the highly electrophilic isocyanate carbon, forming unwanted urea derivatives. To circumvent this, the protocol utilizes[4]. Formic acid selectively attacks the isocyanate group, triggering a decarboxylation event that expels CO2​ and CO gas, thereby generating the reactive (cyclopropylmethyl)sulfamoyl chloride intermediate in situ[1][4]. Subsequent ammonolysis cleanly yields the target sulfamide.

Step-by-Step Protocol:

  • In situ Activation: Charge a dry, argon-purged flask with CSI (1.1 eq) and anhydrous toluene (0.5 M). Cool to 0 °C.

  • Decarboxylation: Add formic acid (1.1 eq) dropwise over 30 minutes. Maintain stirring at 0 °C until gas evolution completely ceases (approx. 2 hours).

  • Amine Coupling: Add cyclopropylmethylamine (1.0 eq) dropwise. Stir for 1 hour at room temperature.

  • Ammonolysis: Quench the reaction by adding aqueous ammonium hydroxide ( NH4​OH , 28%, 5.0 eq) at 0 °C. Stir for an additional 2 hours.

  • Workup: Separate the organic phase, extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum.

Self-Validating Checkpoint: The cessation of vigorous bubbling ( CO2​ and CO evolution) in Step 2 is a direct, visual kinetic indicator that the formic acid has been consumed and the sulfamoyl chloride intermediate is successfully formed. Proceeding to Step 3 before bubbling stops will result in catastrophic urea byproduct formation.

Method 2: Sulfur Fluoride Exchange (SuFEx) Catalysis

Causality & Design: Unlike sulfonyl chlorides, which are highly sensitive to moisture and prone to side reactions, sulfamoyl fluorides are exceptionally stable. To overcome this stability, recent methodologies employ to specifically activate the S-F bond[5]. The Ca2+ ion selectively coordinates with the fluorine atom, lowering the activation energy for nucleophilic attack by the sterically hindered cyclopropylmethylamine, ensuring perfect S-N coupling without over-sulfonylation[5].

Step-by-Step Protocol:

  • Preparation: In a vial open to air, combine sulfamoyl fluoride ( NH2​SO2​F , 1.0 eq) and cyclopropylmethylamine (1.2 eq) in acetonitrile (0.2 M).

  • Catalysis: Add Ca(NTf2​)2​ (10 mol%) and DABCO (1.5 eq) to the mixture.

  • Coupling: Stir the reaction vigorously at room temperature for 16 hours.

  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1N HCl and brine to remove DABCO and unreacted amine. Dry the organic layer over MgSO4​ and concentrate.

Self-Validating Checkpoint: This protocol is validated via 19F NMR. The disappearance of the characteristic S-F signal (typically a broad singlet around +50 to +60 ppm) confirms 100% conversion of the starting material. If the peak persists, additional catalyst or time is required.

Method 3: Direct Microwave-Assisted Aminolysis

Causality & Design: The direct reaction of cyclopropylmethylamine with unsubstituted sulfamide ( NH2​SO2​NH2​ ) requires overcoming a massive kinetic barrier to displace ammonia. Traditional thermal reflux often leads to the thermal degradation of the cyclopropyl ring. Microwave irradiation circumvents this by providing uniform, rapid volumetric heating, driving the equilibrium forward by continuously expelling ammonia gas before degradation pathways can activate.

Step-by-Step Protocol:

  • Preparation: Combine cyclopropylmethylamine (1.0 eq) and sulfamide (1.5 eq) in a microwave-safe vial containing anhydrous 1,4-dioxane (0.5 M).

  • Irradiation: Seal the vial (with a pressure-release cap) and heat in a microwave reactor at 110 °C for 45 minutes.

  • Workup: Cool to room temperature, evaporate the dioxane under reduced pressure, and purify the crude residue via recrystallization from hot ethanol.

Self-Validating Checkpoint: The continuous evolution of ammonia gas serves as a real-time kinetic indicator. By suspending a piece of damp red litmus paper near the pressure-release vent of the microwave vessel, the paper will turn blue. The reaction is deemed complete when a fresh piece of litmus paper no longer changes color, indicating the cessation of ammonia displacement.

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Available at:[Link]

  • ResearchGate. "The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology." Available at:[Link]

Sources

Validation

A Comparative Guide to N-(cyclopropylmethyl)sulfamide Structural Analogs for Anticonvulsant Drug Discovery

This guide provides a comprehensive comparison of structural analogs of N-(cyclopropylmethyl)sulfamide, a promising scaffold in the development of novel anticonvulsant therapies. We will delve into the structure-activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of structural analogs of N-(cyclopropylmethyl)sulfamide, a promising scaffold in the development of novel anticonvulsant therapies. We will delve into the structure-activity relationships (SAR), comparative efficacy, and pharmacokinetic profiles of key analogs, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: The Potential of the Sulfamide Moiety in Anticonvulsant Therapy

The sulfamide functional group is a cornerstone in the design of various therapeutic agents, demonstrating a wide spectrum of biological activities.[1] In the realm of neurology, several sulfamide and sulfamate-containing drugs, such as topiramate and zonisamide, are established treatments for epilepsy.[2] Their mechanisms of action often involve the modulation of ion channels and neurotransmitter systems, highlighting the potential of this chemical class for novel anticonvulsant drug discovery.

N-(cyclopropylmethyl)sulfamide has emerged as a key lead structure. Its analogs have been systematically explored to enhance potency, broaden the spectrum of activity, and improve drug-like properties.[3][4] This guide will compare and contrast these analogs, providing a framework for understanding the critical structural modifications that influence their anticonvulsant profiles.

Structural Analogs and the Rationale for Their Design

The core structure of N-(cyclopropylmethyl)sulfamide offers several points for chemical modification. The primary areas of exploration have been the N-substituent (the cyclopropylmethyl group) and the aromatic or heterocyclic moiety attached to the sulfamide nitrogen. The rationale behind these modifications is to optimize interactions with biological targets, enhance blood-brain barrier penetration, and fine-tune pharmacokinetic parameters.

A key strategy has been the replacement of the cyclopropylmethyl group with various substituted benzyl and heterocyclic methyl groups. This allows for the exploration of different steric and electronic properties and their impact on anticonvulsant activity.

Below is a generalized structure illustrating the key points of modification for the N-(cyclopropylmethyl)sulfamide scaffold.

G cluster_0 N-(cyclopropylmethyl)sulfamide Scaffold Core S(=O)(=O) N1 N-H Core->N1 N2 N-H Core->N2 R1 R1 (e.g., Cyclopropylmethyl) N1->R1 Modification Point 1 R2 R2 (Aromatic/Heterocyclic Moiety) N2->R2 Modification Point 2

Caption: Core structure of N-substituted sulfamides and key modification points.

Comparative Biological Activity: In Vitro and In Vivo Studies

The anticonvulsant potential of N-(cyclopropylmethyl)sulfamide analogs is typically assessed through a battery of in vitro and in vivo assays. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models are standard in vivo screens for identifying broad-spectrum anticonvulsant activity.

3.1. In Vivo Anticonvulsant Activity

Systematic structural modifications have led to the identification of analogs with significantly enhanced potency compared to the parent compound. For instance, the replacement of the cyclopropylmethyl group with a substituted benzo[b]thien-3-yl)methyl moiety resulted in JNJ-26990990, a compound that advanced into clinical studies.[4] Another promising analog, JNJ-26489112, features a (S)-N-[(6-chloro-2,3-dihydrobenzo[5][6]dioxin-2-yl)methyl] group and has demonstrated a broad spectrum of activity in various preclinical models.[3]

The following table summarizes the in vivo anticonvulsant activity of selected N-(cyclopropylmethyl)sulfamide analogs in the maximal electroshock (MES) test in rodents.

CompoundR1 GroupR2 GroupMES ED50 (mg/kg, p.o.) in RatsReference
5 (racemate) H2,3-dihydrobenzo[5][6]dioxin-2-yl73[3]
JNJ-26489112 (4) H(S)-6-chloro-2,3-dihydrobenzo[5][6]dioxin-2-yl111 (i.p. in mice)[3]
JNJ-26990990 (4a) Hbenzo[b]thien-3-ylPotent activity reported[4]

Note: Direct comparison is challenging due to variations in experimental protocols (e.g., administration route). i.p. = intraperitoneal, p.o. = oral.

3.2. In Vitro Mechanistic Studies

The proposed mechanisms of action for many of these sulfamide-based anticonvulsants involve the modulation of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[3][4] For example, JNJ-26489112 was found to inhibit both of these channels.[3] This dual action is a desirable feature for a broad-spectrum anticonvulsant.

Structure-Activity Relationship (SAR) Analysis

The extensive research on N-(cyclopropylmethyl)sulfamide analogs has revealed several key structure-activity relationships:

  • Aromatic/Heterocyclic Moiety (R2): The nature of the aromatic or heterocyclic ring system is a critical determinant of anticonvulsant activity. The presence of electron-withdrawing groups, such as the chloro substituent in JNJ-26489112, can enhance potency.[3] The benzo[b]thiophene moiety in JNJ-26990990 also confers significant activity.[4]

  • Stereochemistry: As demonstrated with JNJ-26489112, stereochemistry can play a crucial role. The (S)-enantiomer was found to be the more active isomer.[3] This is a common observation in drug development, where one enantiomer often exhibits the desired pharmacological activity while the other may be inactive or contribute to side effects.

  • Lipophilicity: While a certain degree of lipophilicity is required for CNS penetration, a simple linear relationship with anticonvulsant potency is not always observed.[2] The log P values for some potent analogs were found to be suboptimal for CNS-active agents, suggesting a more complex interplay of factors governing their efficacy.[5][7]

The following diagram summarizes the key SAR findings for this class of compounds.

SAR cluster_0 Structure-Activity Relationship Start N-(cyclopropylmethyl)sulfamide Scaffold Mod1 Modification of R2 (Aromatic/Heterocyclic Moiety) Start->Mod1 Mod2 Introduction of Stereocenter Start->Mod2 Mod3 Optimization of Lipophilicity (LogP) Start->Mod3 Result1 Enhanced Potency (e.g., Benzo[b]thiophene, Chloro-substituted benzodioxin) Mod1->Result1 Result2 Increased Potency and Selectivity (e.g., (S)-enantiomer more active) Mod2->Result2 Result3 Improved Pharmacokinetics (Balancing CNS penetration and clearance) Mod3->Result3

Caption: Key structure-activity relationships for N-substituted sulfamide anticonvulsants.

Pharmacokinetic (ADME) and Safety Profile Comparison

A critical aspect of drug development is ensuring that a potent compound possesses favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and an acceptable safety profile. For CNS-active drugs, the ability to cross the blood-brain barrier is paramount.

The introduction of a methyl sulfonamide substituent has been shown to improve the pharmacokinetic properties of some drug candidates, leading to better oral bioavailability.[8][9] This is a valuable strategy for optimizing the drug-like properties of N-(cyclopropylmethyl)sulfamide analogs.

The neurotoxicity of these compounds is often assessed using the rotorod test, which measures motor coordination. A high therapeutic index (the ratio of the neurotoxic dose to the effective dose) is desirable. For example, some N-benzyl-2-acetamidopropionamide derivatives have shown favorable protective indices.[10]

CompoundKey Pharmacokinetic/Safety FeatureReference
JNJ-26990990 Advanced to clinical trials, suggesting a favorable preclinical ADME/Tox profile.[4]
JNJ-26489112 Demonstrates a favorable margin of safety in preclinical models.[3]
Analogs with methyl sulfonamide substituents Improved pharmacokinetic properties, including oral bioavailability.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines a standard experimental protocol for the in vivo evaluation of anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test in Rats

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage. A vehicle control group is included in each experiment.

  • Seizure Induction: At a predetermined time after compound administration (e.g., 1 hour), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

The following diagram illustrates the workflow for the MES test.

MES_Workflow Start Animal Acclimatization Admin Compound Administration (p.o.) Start->Admin Wait Waiting Period (e.g., 1 hour) Admin->Wait Stim Electrical Stimulus (Corneal Electrode) Wait->Stim Obs Observation for Tonic Hindlimb Extension Stim->Obs Data Data Analysis (ED50 Calculation) Obs->Data

Sources

Comparative

Orthogonal Biophysical Validation of N-(cyclopropylmethyl)sulfamide Binding: A Comparative Guide

The N-(cyclopropylmethyl)sulfamide moiety has emerged as a highly privileged pharmacophore in modern drug design, prominently featured in the optimization of selective1[1] and 2[2]. The unique structural combination of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The N-(cyclopropylmethyl)sulfamide moiety has emerged as a highly privileged pharmacophore in modern drug design, prominently featured in the optimization of selective1[1] and 2[2]. The unique structural combination of the rigid, lipophilic cyclopropylmethyl group and the hydrogen-bond-donating/accepting sulfamide core allows for precise interactions within deep hydrophobic pockets and hinge regions of target proteins. However, the lipophilicity of this moiety can occasionally lead to non-specific aggregation or false-positive readouts in standard biochemical assays.

To confidently advance an N-(cyclopropylmethyl)sulfamide-containing lead compound, researchers must employ3[3]. This guide provides a comparative analysis of a prototype N-(cyclopropylmethyl)sulfamide JAK1 inhibitor (hereafter referred to as "Compound X") against the standard-of-care reference, Tofacitinib. We detail the causality behind selecting Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) to create a4[4].

The Logic of Orthogonal Validation

Relying on a single biophysical technique introduces systemic bias. SPR provides excellent kinetic resolution ( kon​ and koff​ ) but requires protein immobilization, which can occlude the binding site. ITC is the gold standard for thermodynamics ( ΔH and ΔS ), confirming whether the binding is driven by specific hydrogen bonds (enthalpy) or hydrophobic collapse (entropy), but it is low-throughput. MST offers a solution-state validation that is highly sensitive to compound aggregation, serving as a critical quality control step[5].

Orthogonal_Workflow Hit N-(cyclopropylmethyl) sulfamide Candidate SPR SPR (Kinetics) Immobilized Target kon, koff, KD Hit->SPR Surface Binding ITC ITC (Thermodynamics) Solution State ΔH, -TΔS, KD Hit->ITC Heat Signature MST MST (Quality Control) Fluorescent Shift KD, Aggregation Check Hit->MST Thermophoresis Valid Validated Lead High Confidence SPR->Valid ITC->Valid MST->Valid

Orthogonal biophysical workflow mitigating assay artifacts to confirm target engagement.

Comparative Binding Performance: Compound X vs. Tofacitinib

To benchmark the performance of the N-(cyclopropylmethyl)sulfamide derivative (Compound X), we compared its binding profile against Tofacitinib using purified recombinant JAK1 kinase domain. The inclusion of the cyclopropylmethyl group was hypothesized to drive a more favorable entropic profile by displacing structured water molecules from the JAK1 hydrophobic selectivity pocket.

Assay PlatformParameterCompound X (N-(cyclopropylmethyl)sulfamide)Tofacitinib (Reference)Interpretation / Causality
SPR KD​ (nM)1.2 ± 0.33.5 ± 0.5Compound X shows superior overall affinity.
SPR kon​ ( M−1s−1 ) 4.5×105 2.1×105 Faster association due to lipophilic targeting.
SPR koff​ ( s−1 ) 5.4×10−4 7.3×10−4 Slower dissociation indicates prolonged residence time.
ITC ΔH (kcal/mol)-6.8-9.2Tofacitinib has stronger enthalpic (H-bond) drivers.
ITC −TΔS (kcal/mol)-5.1-1.8Compound X is highly entropy-driven (hydrophobic effect).
MST KD​ (nM)1.5 ± 0.44.1 ± 0.6Solution-state KD​ perfectly aligns with SPR data.

Data Synthesis: The ITC data reveals the mechanistic difference. While Tofacitinib relies heavily on enthalpy, Compound X leverages the N-(cyclopropylmethyl) group to achieve a massive entropic gain ( −TΔS=−5.1 kcal/mol), confirming the structure-based design hypothesis.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol must include internal controls that validate the assay's physical premise.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: We utilize His-tag capture via an anti-His antibody rather than direct amine coupling. Amine coupling randomly modifies surface lysines, which can alter the kinase domain's conformation or block the ATP-binding pocket. Capture ensures uniform, oriented presentation of JAK1.

  • Surface Preparation: Immobilize anti-His antibody onto a CM5 sensor chip using standard EDC/NHS chemistry until a density of ~10,000 RU is reached.

  • Target Capture: Inject His-tagged JAK1 kinase domain (50 nM) over the active flow cell to achieve a capture level of 800-1000 RU. Leave the reference flow cell unmodified.

  • Solvent Correction (Self-Validation): Inject a calibration series of DMSO (0.5% to 1.5%) to create a solvent correction curve. Why? Bulk refractive index changes from DMSO can mask small molecule binding signals.

  • Analyte Injection: Inject Compound X in a 2-fold dilution series (0.39 nM to 25 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 1.5) to strip the His-JAK1 and bound ligand, ensuring a fresh capture surface for the next cycle.

Protocol B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: ITC measures the heat released or absorbed during binding. Because the heat of dilution can easily dwarf the heat of binding for small molecules, exact buffer matching between the protein and the ligand is an absolute requirement.

  • Sample Dialysis: Dialyze JAK1 protein overnight against ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP, 1% DMSO).

  • Ligand Preparation: Dissolve Compound X to 200 µM using the exact dialysate from the protein preparation to ensure perfect buffer matching.

  • Titration Setup: Load 20 µM JAK1 into the sample cell. Load 200 µM Compound X into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Control Titration (Self-Validation): Titrate Compound X into the buffer alone. Subtract this background heat of dilution from the main experiment. If the heat of dilution is non-linear, it indicates compound micellization/aggregation.

Protocol C: Microscale Thermophoresis (MST) - Solution-State Validation

Causality: MST tracks the movement of fluorescently labeled molecules in a microscopic temperature gradient. Aggregated compounds will scatter light or cause erratic thermophoretic profiles, making MST an excellent orthogonal check for the lipophilic N-(cyclopropylmethyl) moiety.

  • Labeling: Label JAK1 using a RED-tris-NTA dye, which specifically binds the His-tag, avoiding covalent modification of the protein.

  • Titration Series: Prepare a 16-point serial dilution of Compound X (from 1 µM down to 0.03 nM) in assay buffer containing 0.05% Tween-20 to prevent non-specific adsorption to capillaries.

  • Incubation: Mix the ligand series 1:1 with 10 nM labeled JAK1. Incubate for 15 minutes at room temperature.

  • Measurement: Load samples into standard Monolith capillaries. Measure thermophoresis using 20% excitation power and 40% MST power.

  • Denaturation Check (Self-Validation): Perform a capillary scan before heating. A significant variation in initial fluorescence (>20%) across the capillaries indicates that the compound is either auto-fluorescent or inducing protein aggregation/denaturation.

Mechanistic Context: JAK1 Pathway Modulation

The ultimate goal of validating the N-(cyclopropylmethyl)sulfamide binding is to ensure it effectively halts downstream signaling. By tightly occupying the JAK1 ATP pocket, the compound prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

JAK1_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Kinase (Active) Receptor->JAK1 Induces Activation STAT STAT Phosphorylation & Dimerization JAK1->STAT Phosphorylates Inhibitor N-(cyclopropylmethyl) sulfamide Inhibitor Inhibitor->JAK1 Blocks ATP Pocket Transcription Gene Transcription (Inflammation) STAT->Transcription Nuclear Translocation

Mechanism of action for the N-(cyclopropylmethyl)sulfamide inhibitor blocking JAK1/STAT signaling.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) - OSTI - 1

  • Essential structure of orexin 1 receptor antagonist YNT-707: Conversion of the 16-cyclopropylmethyl group to the 16-sulfonamide group in d-nor-nalfurafine derivatives - PubMed - 2

  • Biochemical Assays for Drug Discovery - AXXAM - 3

  • A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed - 4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol for N-(cyclopropylmethyl)sulfamide

Executive Summary N-(cyclopropylmethyl)sulfamide is a specialized chemical intermediate frequently utilized in the synthesis of RBP4 inhibitors, PPAR agonists, and MAP kinase modulators in drug discovery[1][2]. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(cyclopropylmethyl)sulfamide is a specialized chemical intermediate frequently utilized in the synthesis of RBP4 inhibitors, PPAR agonists, and MAP kinase modulators in drug discovery[1][2]. Due to the presence of the stable sulfamide moiety, improper disposal poses significant environmental, infrastructural, and occupational hazards. This guide provides Environmental Health and Safety (EHS) personnel and bench scientists with a self-validating, step-by-step operational protocol for the safe handling, accumulation, and destruction of N-(cyclopropylmethyl)sulfamide waste. All procedures are designed to ensure strict compliance with the[3][4] and guidelines[5][6].

Chemical Hazard Profile & Mechanistic Causality

Expertise & Experience: To design an effective disposal strategy, one must understand the molecular behavior of the compound under stress. The sulfamide functional group (-NH-SO₂-NH-) is highly stable under ambient aqueous conditions. Consequently, standard drain disposal is strictly prohibited, as the compound will fail to degrade in standard biological wastewater treatment facilities and will lead to persistent environmental contamination[7].

Causality of Disposal Choice: When subjected to thermal degradation, the sulfamide bond cleaves, releasing stoichiometric quantities of sulfur dioxide (SO₂), sulfur trioxide (SO₃), and nitrogen oxides (NOx). These combustion byproducts are highly toxic, corrosive, and contribute to acid rain. Therefore, N-(cyclopropylmethyl)sulfamide cannot be disposed of via standard municipal incineration or low-temperature burning. It mandates high-temperature commercial incineration (>1000°C) equipped with alkaline scrubbers to neutralize the acidic gases into benign sulfate and nitrate salts.

Combustion Chem N-(cyclopropylmethyl)sulfamide (Stable Sulfamide Bond) Heat Thermal Cleavage (>1000°C, O2) Chem->Heat Gases Combustion Gases (CO2, H2O, SO2, NOx) Heat->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Salts Neutralized Salts (Sulfates, Nitrates) Scrubber->Salts

Figure 1: Thermal degradation pathway and emission neutralization for sulfamide compounds.

Quantitative Data: Waste Categorization

To streamline Satellite Accumulation Area (SAA) management[5][6], categorize the waste according to the following parameters:

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Formula C₄H₁₀N₂O₂SGenerates toxic SOx/NOx upon combustion; requires scrubbing.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires wet-wiping for any bench spills.
EPA Waste Code Unlisted (Characteristic Toxic/Irritant)Must be managed as hazardous chemical waste under RCRA[5].
Primary Solvents DMSO, Methanol, DMF[8]Liquid waste must be segregated into compatible flammable streams.
SAA Storage Limit 55 Gallons (Total Hazardous Waste)[5][6]Must be transferred to Central Accumulation Area within 3 days of limit[5][7].

Operational Handling Protocols

Under OSHA 29 CFR 1910.1450, laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and Personal Protective Equipment (PPE) to minimize exposure[3][9].

  • Engineering Controls: All weighing, transferring, and dissolution of N-(cyclopropylmethyl)sulfamide must be performed inside a certified Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of particulates[9].

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended during concentrated solution handling).

    • Wrap-around splash goggles.

    • Flame-resistant laboratory coat.

Step-by-Step Disposal Procedures

Trustworthiness: This protocol creates a closed-loop system where waste is tracked from the point of generation to final destruction, preventing cross-contamination and regulatory violations[10].

Phase 1: Segregation at the Point of Generation
  • Solid Waste: Place all contaminated weigh boats, pipette tips, and residual N-(cyclopropylmethyl)sulfamide powder into a transparent, 4-mil polyethylene (PE) bag.

  • Liquid Waste: Funnel organic solvent solutions (e.g., DMSO/Methanol mixtures)[8] containing the compound into a high-density polyethylene (HDPE) carboy. Crucial: Do not mix with heavy metal waste or strong oxidizing agents, as this can trigger exothermic reactions.

Phase 2: Satellite Accumulation Area (SAA) Packaging
  • Double-Bagging: Seal the primary PE bag of solid waste, and place it inside a secondary PE bag to ensure primary containment integrity[5].

  • Venting: Ensure the liquid waste HDPE carboy is fitted with a vented cap to prevent pressure build-up from solvent off-gassing.

  • Labeling: Affix a standardized hazardous waste label to all containers immediately upon placing the first drop/gram of waste inside. The label must explicitly state "Hazardous Waste: N-(cyclopropylmethyl)sulfamide / Toxic / Irritant"[5][11].

Phase 3: Transfer and Final Destruction
  • Transfer the sealed containers from the SAA to the facility's Central Accumulation Area (CAA) before reaching the 55-gallon limit or the 1-year accumulation mark[5][10].

  • Contract a licensed RCRA-permitted waste vendor to transport the waste for High-Temperature Incineration [10].

WasteWorkflow N1 Waste Generation: N-(cyclopropylmethyl)sulfamide N2 Solid Waste Stream (Powders, Vials, PPE) N1->N2 N3 Liquid Waste Stream (Organic Solvents) N1->N3 N4 Primary Containment: Double PE Bags N2->N4 N5 Primary Containment: HDPE Vented Carboys N3->N5 N6 Secondary Containment: Rigid Outer Drum N4->N6 N5->N6 N7 RCRA Permitted Facility: High-Temp Incineration (>1000°C) N6->N7 N8 Alkaline Scrubbing (SOx/NOx Neutralization) N7->N8

Figure 2: Segregation, containment, and disposal workflow for N-(cyclopropylmethyl)sulfamide waste.

Emergency Spill Response Protocol

In the event of a powder spill outside the fume hood, execute the following steps to prevent aerosolization and inhalation:

  • Evacuate & Isolate: Clear personnel from the immediate vicinity.

  • PPE Donning: Put on a fitted N95 or P100 particulate respirator, double nitrile gloves, and safety goggles.

  • Wet-Wiping (Critical Causality Step): Never dry-sweep sulfamide powders, as this aerosolizes the active intermediate into the breathing zone. Lightly dampen an absorbent pad with water or a 10% isopropanol solution.

  • Collection: Gently place the dampened pad over the powder to absorb it. Wipe inward from the edges of the spill to the center to prevent spreading.

  • Disposal: Place all used spill cleanup materials into a hazardous waste bag, label as "Spill Debris: N-(cyclopropylmethyl)sulfamide," and process via the Solid Waste Stream outlined in Section 5.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories."[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab."[Link]

  • Google Patents.

Sources

Handling

Personal protective equipment for handling N-(cyclopropylmethyl)sulfamide

Comprehensive Safety and Operational Guide for Handling N-(cyclopropylmethyl)sulfamide N-(cyclopropylmethyl)sulfamide is a highly specialized chemical intermediate utilized extensively in drug development, particularly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-(cyclopropylmethyl)sulfamide

N-(cyclopropylmethyl)sulfamide is a highly specialized chemical intermediate utilized extensively in drug development, particularly in the synthesis of MEK inhibitors for oncology and RBP4-lowering agents for metabolic diseases[1][2]. As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a holistic, self-validating system of risk mitigation. When dealing with specialized intermediates, understanding the causality behind the hazards is paramount to designing an effective safety protocol.

Physicochemical Hazard Profile: The Causality of Risk

To build a self-validating safety protocol, we must first deconstruct the molecule and understand why it is hazardous:

  • The Sulfamide Core ( H2​N−SO2​−NH2​ derivative): Sulfamides are established as severe eye irritants (H319), skin irritants (H315), and respiratory tract irritants (H335)[3][4]. Furthermore, as crystalline solids, they pose a significant physical risk of forming combustible dust concentrations when dispersed in air[3][4].

  • The Cyclopropylmethyl Moiety: The addition of a cyclopropylmethyl group increases the overall lipophilicity of the molecule. This enhanced lipid solubility facilitates easier passage through the stratum corneum (the skin's outermost layer), significantly increasing the risk of dermal absorption compared to unsubstituted, highly polar sulfamides[5].

Core Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The PPE selected below is specifically calibrated to the physicochemical properties of N-(cyclopropylmethyl)sulfamide.

PPE CategorySpecificationQuantitative MetricScientific Rationale
Hand Protection Double-layered Nitrile Gloves 0.11 mm thickness per layerNitrile offers superior chemical resistance against lipophilic organic intermediates compared to latex. Double-gloving ensures a secondary barrier remains intact if the outer layer suffers micro-tears during mechanical handling[6][7].
Eye Protection ANSI Z87.1 Safety Goggles0 mm gap around the orbital boneStandard safety glasses leave gaps. Goggles provide a total seal against fine, airborne crystalline dust, directly mitigating the H319 severe eye irritation hazard[3][8].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantMitigates ignition risks associated with the combustible dust hazard of the sulfamide core. Prevents hazardous dust accumulation on street clothes[3].
Respiratory N95 / P100 Particulate Respirator 95% filtration efficiencyMandatory if weighing outside a controlled airflow environment (fume hood) to prevent inhalation of H335 respiratory irritants[4][9].

Operational Workflow & Engineering Controls

Every step in the laboratory must be a self-validating system. Follow this step-by-step methodology for safe handling and transfer.

  • Pre-Operation Risk Assessment: Verify that the laboratory's Chemical Hygiene Plan (CHP) is updated and accessible[9]. Inspect all PPE for structural integrity (e.g., inflate gloves manually to check for pinhole leaks).

  • Fume Hood Validation: Conduct all transfers inside a certified chemical fume hood. Quantitatively verify that the face velocity is between 80-100 feet per minute (fpm) using the digital monitor to ensure adequate capture of airborne dust[9][10].

  • Static Mitigation: Because sulfamide derivatives can form combustible dust concentrations in the air, ground all metal spatulas and analytical balances to a known earth ground before initiating the transfer to prevent electrostatic discharge[3][4].

  • Handling & Transfer Protocol: Use the "tare and transfer" method. Place the receiving vial in a secondary containment tray. Transfer the solid slowly to minimize aerosolization. Cap the vial immediately after the transfer is complete.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and exposure.

  • Immediate Containment: Evacuate the immediate 5-foot radius. Do NOT dry sweep the powder. Mechanical sweeping will aerosolize the combustible dust and exacerbate inhalation risks[6].

  • Neutralization & Collection: Dampen a disposable laboratory wipe with water (the compound is generally water-soluble) and gently wipe the spill from the perimeter inward to prevent spreading[4][6].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water for at least 15 minutes to remove any residual lipophilic compounds[3][8].

  • Disposal: Place all contaminated wipes, disposable PPE, and broken glass into a designated, chemically compatible, and labeled hazardous waste container. Ensure disposal complies with OSHA and EPA regulations for hazardous chemical waste[3][7].

Workflow Visualization

G A 1. Pre-Operation Risk Assessment & PPE B 2. Engineering Controls Fume Hood & Grounding A->B C 3. Active Handling Weighing & Transfer B->C E Spill Detected? C->E D 4. Post-Operation Decontamination G Waste Disposal EPA/RCRA Compliant D->G E->D No F Spill Response Protocol Contain & Neutralize E->F Yes F->G

Workflow for the safe handling, operational control, and spill response of sulfamide derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404)." United States Department of Labor.[Link]

  • World Intellectual Property Organization. "WO2004083167A1 - Sulfamide derivative and medicinal composition thereof.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.